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Aab(1) avermectin

Cat. No.: B7971891
M. Wt: 914.1 g/mol
InChI Key: ZKWQQXZUCOBISE-MQIFAHKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aab(1) Avermectin is a highly effective macrocyclic lactone derivative originating from the soil actinomycete Streptomyces avermitilis . This research-grade compound is provided to the scientific community for investigation into its potent anthelmintic and insecticidal properties, which have made avermectins a cornerstone in parasitology and agricultural science . Its primary and well-characterized mechanism of action involves the specific modulation of neurotransmitter-gated chloride channels, particularly glutamate-gated chloride channels (GluCls), which are abundant in nematodes and arthropods . By acting as a positive allosteric modulator of these channels, this compound induces a hyperpolarizing influx of chloride ions into nerve and muscle cells, leading to a rapid paralysis and eventual death of target parasites . This specific action on invertebrate-specific channels contributes to its high margin of safety in mammalian models, where the blood-brain barrier limits exposure to the central nervous system . Beyond its classical uses, recent research has unveiled promising new avenues for investigation. Studies indicate that various avermectin derivatives, including abamectin (a mixture of avermectin B1a and B1b), can exhibit anti-cancer properties by inducing apoptosis and autophagy in certain cancer cell lines, such as osteosarcoma, suggesting potential applications in oncology research . Furthermore, its role as a modulator of cellular pathways, including the AMPK/ULK1 signaling axis, provides a fascinating framework for studying metabolic regulation and cellular self-degradation processes . Researchers also utilize this compound to explore its potential antiviral effects through mechanisms such as the inhibition of the importin protein superfamily, which is involved in nuclear transport of viral proteins . This product is strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate biosafety precautions and be aware of its potential environmental impact, as indicated by studies on aquatic models like zebrafish .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H75NO14 B7971891 Aab(1) avermectin

Properties

IUPAC Name

N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQQXZUCOBISE-MQIFAHKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Framework of Avermectin Research

Historical Trajectory and Discovery of the Avermectin (B7782182) Family

The discovery of the avermectin family traces back to the late 1970s through a collaborative effort between Satoshi Ōmura of Japan's Kitasato Institute and William C. Campbell at Merck Sharp & Dohme Research Laboratories in the United States. nih.govh-its.org The initial breakthrough occurred when an actinomycete strain, designated MA-4680T, was isolated from a soil sample collected in Japan. nih.gov This organism, later identified as Streptomyces avermitilis, was found to produce compounds exhibiting potent activity against the nematode Nematospiroides dubius in mice during in vivo screening. nih.gov

Further investigation led to the isolation and characterization of a family of closely related compounds, which were named avermectins, derived from the Latin word "vermis" (worm), signifying their anthelmintic properties. nih.govh-its.org The discovery was recognized with the Nobel Prize in Physiology or Medicine in 2015, awarded jointly to Satoshi Ōmura and William C. Campbell for their work on avermectins and their derivatives, which have significantly reduced the incidence of debilitating parasitic diseases globally. nih.govh-its.org

Chemical Classification and Structural Diversity within the Avermectin Macrocyclic Lactone Class

Avermectins belong to the class of 16-membered macrocyclic lactones. nih.gov These compounds are fermentation products of the soil bacterium Streptomyces avermitilis. nih.govh-its.org Eight naturally occurring avermectins have been isolated and characterized, existing as four pairs of homologous compounds: A1, A2, B1, and B2. nih.gov Each pair consists of a major ("a") component and a minor ("b") component, typically produced in ratios ranging from 80:20 to 90:10. nih.gov The eight primary avermectins are A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. nih.gov

The structural diversity among these eight components arises from minor differences at specific positions on the macrocyclic ring, notably at C5, C22-C23, and C26. A key structural feature is the presence of a disaccharide moiety, composed of two oleandrose (B1235672) units, typically attached at the C13 position of the macrolide ring. Avermectins share structural similarities with milbemycins but are distinguished by the substitution at position 13. The biosynthesis of avermectins involves a complex pathway mediated by polyketide synthases and other tailoring enzymes encoded by a specific gene cluster in Streptomyces avermitilis. nih.gov

The most biologically active component among the naturally produced avermectins is Avermectin B1a. Avermectin B1, often referred to as abamectin (B1664291), is a commercially important product that is a mixture predominantly composed of Avermectin B1a and a smaller proportion of Avermectin B1b. nih.gov

Significance of Avermectins in Modern Biological and Agricultural Science

Avermectins hold significant importance in modern biology and agriculture due to their potent and broad-spectrum antiparasitic and insecticidal activities. nih.gov They are widely used for the control of a diverse range of endo- and ectoparasites affecting livestock, pets, and humans, as well as for managing insect and mite pests in agricultural crops. nih.gov

Their mechanism of action is distinct, primarily involving the potentiation of glutamate-gated chloride channels, which are specific to invertebrate nerve and muscle cells. nih.gov This interaction leads to an influx of chloride ions, resulting in hyperpolarization and subsequent paralysis of the neuromuscular system in susceptible organisms. nih.gov This target specificity contributes to their generally favorable safety profile in mammals, which lack these specific glutamate-gated chloride channels at comparable doses. nih.gov

Biosynthetic Pathways and Regulation of Avermectin Production

Microbial Producers: Streptomyces avermitilis and Related Actinomycetes

The primary producer of avermectins is the soil actinomycete Streptomyces avermitilis. pnas.orgmdpi.complos.org This bacterium is a prolific source of secondary metabolites, and its ability to produce avermectins has made it commercially significant. nih.govmdpi.compnas.org While S. avermitilis is the key organism, other Streptomyces species may also produce related compounds or have served as sources for genes used in engineered avermectin (B7782182) production. scispace.com The production of secondary metabolites in Streptomyces is often linked to morphological differentiation and is subject to specific regulatory mechanisms. mdpi.com

Genomic Organization of the Avermectin Biosynthetic Gene Cluster

The genes responsible for avermectin biosynthesis in S. avermitilis are organized into a large gene cluster. pnas.orgnih.govmdpi.com This cluster spans approximately 82-90 kilobases (kb) of the bacterial genome and contains a suite of genes encoding the necessary enzymes for the entire biosynthetic pathway. nih.govnih.govoup.com The organization of these genes is similar to that of other complex polyketide biosynthetic gene clusters. nih.gov

Polyketide Synthase (PKS) Genes and Modular Architecture (e.g., AVES 1, AVES 2, AVES 3, AVES 4)

The core of avermectin aglycone synthesis is carried out by a Type I modular polyketide synthase system. mdpi.comnih.gov This system is encoded by four large open reading frames (ORFs): aveA1, aveA2, aveA3, and aveA4, which encode the giant multifunctional polypeptides AVES 1, AVES 2, AVES 3, and AVES 4, respectively. pnas.orgnih.govnih.gov These four proteins constitute the avermectin PKS. nih.gov

The avermectin PKS is organized into 12 modules, with each module typically containing a set of enzymatic domains required for one cycle of polyketide chain elongation. pnas.orgnih.govoup.com These domains include acyl carrier protein (ACP), β-ketoacyl-ACP synthase (KS), and acyltransferase (AT). pnas.orguni-freiburg.de Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) are also present in specific modules, influencing the reduction state of the growing polyketide chain. uni-freiburg.de AVES 1 contains the loading module and the first two extension modules. uni-freiburg.demdpi.com AVES 2 contains the next four modules, while AVES 3 and AVES 4 each contain three modules. oup.com The total system comprises 12 modules corresponding to the 12 cycles of elongation needed to assemble the avermectin aglycone. oup.comuni-freiburg.de The last module in AVES4 typically includes a thioesterase domain responsible for releasing the completed polyketide chain and facilitating lactonization. uni-freiburg.de

Genes Encoding Post-PKS Modification Enzymes (e.g., AveE, AveF, AveC, AveD)

Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications are required to form the mature avermectin aglycone. Genes encoding these post-PKS modification enzymes are also located within the biosynthetic gene cluster. pnas.orgnih.gov

AveE: This enzyme is a cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between carbons C6 and C8a of the aglycone. pnas.orgwikipedia.org

AveF: AveF is an NAD(P)H-dependent ketoreductase responsible for reducing the keto group at C5 to a hydroxyl group. nih.govwikipedia.org

AveC: While its exact mechanism is not fully elucidated, AveC is involved in post-polyketide modification and appears to influence the dehydratase activity in module 2, affecting the C22-C23 position, which is crucial for the formation of the double bond at this site in certain avermectin components. pnas.orgnih.govnih.govwikipedia.orgasm.org Mutation of aveC has been shown to lead to the production of avermectin components with a β-hydroxy carbon at C22-C23. nih.gov

AveD: AveD is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the hydroxyl group at C5. nih.govwikipedia.orgasm.org

Other genes encoding post-PKS modifications, such as those involved in ketoreduction and methylation, are also present in the cluster. pnas.org

Glycosylation Genes and Deoxysugar Pathway Components

The final stage of avermectin biosynthesis involves the attachment of deoxysugar units to the aglycone. Avermectins contain a disaccharide composed of two alpha-linked L-oleandrose units. pnas.orgnih.govnih.gov Genes responsible for the biosynthesis and attachment of these deoxysugars are clustered with the PKS and modification genes. pnas.orgpnas.org

The glycosylation process involves the biosynthesis of deoxythymidine diphosphate (B83284) (dTDP)-oleandrose and its subsequent transfer to specific positions on the avermectin aglycone, specifically at C13 and C4'. pnas.orgnih.gov The genes involved in deoxysugar glycosylation include common genes found in many deoxysugar pathways, such as those encoding nucleotidylyltransferase (NT), 4,6-dehydratase (4,6-DH), and glycosyltransferase (GT), as well as specific genes that modify the common deoxysugar intermediate to yield L-oleandrose. pnas.org Eight contiguous genes, avrBCDEFGHI (also referred to as aveBI-BVIII), within the avermectin gene cluster have been linked to the biosynthesis and attachment of thymidinediphospho-oleandrose to the aglycone. nih.gov

Elucidation of Biosynthetic Intermediates and Precursor Incorporation

Studies involving the incorporation of labeled precursors have been instrumental in understanding the assembly of the avermectin molecule. nih.gov The biosynthesis of the avermectin aglycone is initiated by a starter unit, which can be either isobutyryl-CoA or 2-methylbutyryl-CoA, leading to the production of the 'a' and 'b' series of avermectins, respectively. pnas.orgmdpi.comnih.govwikipedia.org

Role of Acetate (B1210297) and Propionate (B1217596) Units in Aglycone Assembly

The polyketide chain of the avermectin aglycone is assembled through the stepwise condensation of extender units to the starter unit. pnas.org Labeling studies have demonstrated that the avermectin aglycone is formed by the extension of the starter unit with seven acetate units (incorporated as malonyl-CoA) and five propionate units (incorporated as methylmalonyl-CoA). pnas.orgnih.govmdpi.comnih.govoup.compnas.orgnih.gov These units are added in a specific order during the 12 cycles of elongation catalyzed by the modular PKS. oup.com The availability of these precursor molecules, including isobutyryl-CoA, 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA, is crucial for efficient avermectin biosynthesis and can be influenced by the regulation of coenzyme A metabolism. nih.govnih.govmdpi.com

Gene/Protein NamePutative FunctionRole in Biosynthesis
AVES 1, 2, 3, 4Polyketide Synthase (PKS)Aglycone backbone assembly
AveECytochrome P450 MonooxygenaseFuran ring formation (C6-C8a)
AveFNAD(P)H-dependent KetoreductaseReduction of C5 keto group
AveCPost-polyketide modification enzymeInfluences C22-C23 modification (dehydration)
AveDSAM-dependent O-methyltransferaseMethylation at C5
aveBI-BVIIIEnzymes involved in deoxysugar biosynthesis/attachmentBiosynthesis and transfer of dTDP-oleandrose units

Table: Selected Genes and Proteins in Avermectin Biosynthesis

Incorporation of Branched-Chain Fatty Acids (e.g., 2-methylbutyrate (B1264701), isobutyrate)

The biosynthesis of the avermectin aglycone is initiated by a starter unit derived from branched-chain fatty acids. Specifically, the "a" components of avermectins, such as Avermectin B1a, incorporate a 2-methylbutyryl group, while the "b" components incorporate an isobutyryl group researchgate.netnih.gov. These acyl groups are converted to their CoA esters and serve as the starting units for the polyketide chain elongation researchgate.net.

Studies using isotopic labeling have confirmed that 2-methylbutyrate and isobutyrate are immediate precursors to the starter units of the avermectin polyketide chains scilit.com. The branched-chain 2-oxo acid dehydrogenase enzyme in S. avermitilis plays a crucial role in providing these precursor molecules. This enzyme is involved in the catabolism of branched-chain amino acids like isoleucine and valine, which are converted to 2-methylbutyrate and isobutyrate, respectively nih.govasm.org. A mutant strain of S. avermitilis lacking functional branched-chain 2-oxo acid dehydrogenase activity was unable to produce natural avermectins unless supplemented with either S(+)-2-methylbutyric acid or isobutyric acid, demonstrating the essentiality of these precursors nih.gov.

Enzymatic Reaction Mechanisms in Aglycone Modification (e.g., furan ring formation, keto reduction, dehydration)

Following the elongation of the polyketide chain by a modular polyketide synthase (PKS), the resulting intermediate undergoes a series of enzymatic modifications to form the avermectin aglycone researchgate.netresearchgate.net. These modifications are crucial for generating the complex structure of the final avermectin molecule.

Key enzymatic reactions include:

Furan ring formation: This involves the cyclization of the polyketide chain to form a furan ring. In avermectin biosynthesis, the P450 enzyme AveE is responsible for the formation of the unique C6/C8a furan ring on the aglycone precursor through a four-electron oxidation event umich.edu.

Keto reduction: Ketoreductase enzymes catalyze the reduction of keto groups at specific positions on the polyketide chain. AveF is a non-PKS ketoreductase involved in the reduction at the C5 position pnas.org.

Dehydration: Dehydratase domains within the PKS are involved in the removal of water molecules, leading to the formation of double bonds. Modification by dehydration at C22–23 is a step in avermectin biosynthesis researchgate.net.

These enzymatic steps, mediated by specific proteins encoded within the ave gene cluster, transform the linear polyketide intermediate into the characteristic macrocyclic avermectin aglycone structure researchgate.netresearchgate.netpnas.org.

Biosynthesis of Oleandrose (B1235672) Moieties

Avermectins are characterized by the attachment of a disaccharide moiety composed of two oleandrose units to the macrolide ring at C13 mdpi.com. Oleandrose is a 2,6-dideoxy-3-O-methylated hexose (B10828440) researchgate.netwikipedia.org.

The biosynthesis of the oleandrose moieties begins with glucose, which serves as the direct precursor researchgate.netscilit.com. The synthesis of deoxythymidine diphosphate (dTDP)-oleandrose is mediated by ave-encoded enzymes researchgate.netresearchgate.net. Subsequently, glycosylation of the avermectin aglycones with dTDP-oleandrose units is carried out by glycosyltransferases, forming the final avermectin compounds researchgate.netpnas.org. Studies have indicated that the methylation of the oleandrose units occurs before their attachment to the macrolide ring nih.gov. Mutants unable to synthesize or attach the oleandrose moiety accumulate avermectin aglycones google.com.

Data Table: Key Enzymes and Reactions in Avermectin Biosynthesis

Enzyme/DomainReaction CatalyzedLocation/Role
Polyketide SynthasePolyketide chain elongationMultifunctional polypeptides (AveA1-A4) researchgate.netnih.gov
AveE (Cytochrome P450)Furan ring formation (C6/C8a)Post-polyketide modification umich.edu
AveF (Ketoreductase)Keto reduction (C5)Post-polyketide modification pnas.org
Dehydratase domainsDehydration (e.g., C22–23)Within PKS modules researchgate.net
AveBIBiosynthesis of dTDP-L-oleandroseInvolved in oleandrose synthesis researchgate.net
GlycosyltransferasesGlycosylation of aglycone with oleandrose moietiesTerminal step in avermectin formation researchgate.netpnas.org
Branched-chain 2-oxo acid dehydrogenaseProvides 2-methylbutyrate and isobutyrate precursorsPrimary metabolism linked to secondary synthesis nih.gov

Detailed Research Findings: Oleandrose Biosynthesis

Research has identified genes involved in oleandrose synthesis and attachment. Complementation studies using plasmids carrying S. avermitilis DNA fragments have helped pinpoint these genes. For instance, a plasmid designated pVE650 was found to complement a mutant defective in the synthesis or addition of the oleandrose moiety to the avermectin aglycone, indicating that it contains genes for these processes google.com. Further subcloning analysis can help delineate the specific genes responsible for different steps in dTDP-oleandrose biosynthesis and the subsequent glycosylation.

Data Table: Mutants and Associated Biosynthetic Defects

Mutant PhenotypeBiosynthetic DefectImplication
Unable to produce natural avermectins without supplementation of branched-chain fatty acids nih.govDefective branched-chain 2-oxo acid dehydrogenase activityConfirms role of branched-chain fatty acids as starter units nih.gov
Accumulation of avermectin aglycones google.comUnable to synthesize or attach the oleandrose moietyHighlights the importance of glycosylation as a late step google.com
Accumulation of desmethylavermectins nih.govDeficient in methylation of oleandrose moietiesIndicates specific methylation enzymes are required nih.gov
Accumulation of avermectin "2" components google.comReduced ability to catalyze conversion to "1" precursorsSuggests a defect in dehydratase activity google.com
Unable to close the furan ring google.comDefect in furan ring formation enzymesPoints to specific enzymes involved in macrocycle modification google.com

Detailed Research Findings: Branched-Chain Fatty Acid Incorporation

Labeling studies using [1-13C]2-methylbutyrate and [1-13C]isobutyrate have provided direct evidence for their incorporation into the avermectin structure as starter units scilit.com. Furthermore, the isolation of a mutant lacking branched-chain 2-oxo acid dehydrogenase activity and its inability to produce natural avermectins in the absence of these precursors strongly supports their role as essential building blocks supplied by primary metabolism nih.gov. Supplementation of this mutant with different branched-chain carboxylic acids can lead to the production of novel avermectin analogs, demonstrating the flexibility of the PKS in utilizing alternative starter units nih.gov.

Detailed Research Findings: Enzymatic Modification Mechanisms

Genetic studies have identified genes involved in post-polyketide modifications. For example, the aveE gene encodes a cytochrome P450 enzyme crucial for furan ring formation umich.edu. Disruption of the promoter region of aveD, which encodes a C5 O-methyltransferase, also affected C5 ketoreduction activity (encoded by aveF), suggesting that aveD and aveF might be transcribed as a single unit pnas.org. This highlights the intricate genetic organization and potential co-regulation of enzymes involved in sequential modification steps.

Detailed Research Findings: Oleandrose Biosynthesis Pathway

While glucose is known to be the precursor for oleandrose, the specific enzymatic steps and intermediates in the pathway to dTDP-oleandrose have been investigated. Mutants defective in oleandrose synthesis or attachment have been instrumental in identifying the relevant genes and understanding the pathway. The fact that methylation of oleandrose occurs before attachment to the aglycone, unlike in some other macrolide antibiotics, represents a specific characteristic of avermectin biosynthesis nih.gov.

Regulatory Mechanisms of Avermectin Biosynthesis

The production of secondary metabolites like avermectins in Streptomyces species is tightly regulated at multiple levels, including genetic regulation of gene expression and bioregulation of metabolic pathways.

Genetic Regulation of Gene Expression in Streptomyces avermitilis

The expression of the genes within the ave biosynthetic gene cluster is controlled by regulatory proteins. A key regulator is AveR, a cluster-situated activator belonging to the LAL family frontiersin.orgasm.orgnih.gov. AveR is essential for the transcription of the ave structural genes asm.orgnih.gov. Inactivation of aveR by gene replacement leads to a complete loss of avermectin production, and complementation with an intact aveR gene restores production nih.gov.

Beyond AveR, other regulatory elements influence avermectin biosynthesis. TetR-family transcriptional regulators (TFRs) have been identified as playing roles in regulating avermectin production. For instance, SAV4189, a MarR-family transcriptional regulator, has been characterized as an activator of avermectin biosynthesis. It indirectly stimulates production by affecting the expression of aveR frontiersin.org. SAV4189 also directly represses the transcription of its own gene and an adjacent gene, sav_4190, which negatively impacts avermectin production frontiersin.org. Another TetR-family regulator, AveT (SAV3619), acts as an activator for avermectin production, also indirectly influencing aveR transcription asm.orgnih.gov. AveT directly represses the transcription of its own gene, pepD2, sav_7490 (aveM), and sav_7491 by binding to specific palindromic sequences in their promoter regions asm.orgnih.gov. aveM, encoding a putative transmembrane efflux protein, has a negative effect on avermectin production asm.orgnih.gov.

The regulatory network also involves autoregulators. Avenolide, a butenolide-type autoregulator, is required for triggering avermectin biosynthesis frontiersin.org. TetR-family transcriptional regulators AvaR1 and AvaR2 act as receptors for avenolide and are involved in repressing avermectin and avenolide production frontiersin.org.

Alternative sigma factors also contribute to the complex regulatory network. Sigma 8 (σ8), encoded by sig8 (sav_741), is an alternative sigma factor that regulates avermectin production by repressing ave gene expression during the late fermentation stage frontiersin.org.

Data Table: Key Regulatory Genes and Their Roles

Regulatory Gene/ProteinFamily/TypeRole in Avermectin Biosynthesis
aveR (AveR)LAL-family cluster-situated activatorEssential positive regulator, activates transcription of ave structural genes asm.orgnih.gov
sav_4189 (SAV4189)MarR-family transcriptional regulatorActivator, indirectly stimulates production via aveR, represses sav_4189 and sav_4190 frontiersin.org
sav_3619 (AveT)TetR-family transcriptional regulatorActivator, indirectly stimulates production via aveR, represses target genes including aveM asm.orgnih.gov
avaR1, avaR2 (AvaR1, AvaR2)TetR-family transcriptional regulatorsReceptors for avenolide, involved in repression of avermectin/avenolide production frontiersin.org
sig8 (σ8)σ70-family alternative sigma factorRepresses ave gene expression during late fermentation frontiersin.org
sav_4190Transmembrane efflux protein (MFS)Negative effect on avermectin production frontiersin.org
sav_7490 (aveM)Transmembrane efflux protein (MFS)Negative effect on avermectin production asm.orgnih.gov

Detailed Research Findings: AveR Regulation

Studies on aveR mutants have clearly demonstrated its critical role as a positive regulator. The complete loss of avermectin production upon aveR inactivation underscores its essentiality nih.gov. Interestingly, research suggests there might be a maximum threshold concentration of AveR for optimal production, as higher amounts can lead to a complete loss of avermectin nih.gov. This indicates a complex regulatory feedback mechanism.

Detailed Research Findings: TetR Family Regulators

The characterization of TFRs like SAV4189 and AveT has revealed intricate layers of regulation. SAV4189's indirect activation of avermectin production through aveR and its direct repression of a gene negatively impacting production highlight a sophisticated control system frontiersin.org. Similarly, AveT's influence on aveR and its repression of aveM, a gene with a negative effect on production, demonstrate how these regulators fine-tune the biosynthetic pathway asm.orgnih.gov. The identification of specific binding sites for these regulators provides insights into the molecular mechanisms of their action frontiersin.orgasm.org.

Detailed Research Findings: Avenolide and Sigma Factors

The discovery of avenolide as a signaling molecule and its receptors, AvaR1 and AvaR2, points to the involvement of quorum-sensing-like mechanisms in regulating avermectin biosynthesis frontiersin.org. The role of alternative sigma factors like σ8 in repressing ave gene expression during specific fermentation stages suggests a temporal regulation of production, potentially linked to the physiological state of the cell frontiersin.org.

Bioregulation of Avermectin Metabolism

The supply of precursor molecules, particularly the branched-chain fatty acids, is a crucial aspect of bioregulation. The activity of enzymes like branched-chain 2-oxo acid dehydrogenase directly impacts the availability of starter units nih.gov. Metabolic engineering efforts aimed at increasing the supply of these precursors can potentially enhance avermectin production.

Furthermore, the cell's global regulatory networks, which respond to environmental signals, nutrient availability, and cellular stress, can impact avermectin biosynthesis. These networks can influence the expression of ave genes and the activity of biosynthetic enzymes.

Detailed Research Findings: Precursor Availability

Research has shown that supplementing fermentation media with branched-chain fatty acids can increase avermectin production, particularly in mutant strains with impaired endogenous precursor synthesis nih.gov. This highlights the importance of precursor availability as a limiting factor in some cases.

Detailed Research Findings: Global Regulatory Networks

Biotechnological Approaches for Enhanced Avermectin Bioproduction

Given the economic importance of avermectins, significant efforts have been directed towards enhancing their bioproduction in S. avermitilis through various biotechnological approaches. These strategies aim to optimize the fermentation process, improve the producing strains, and engineer the biosynthetic pathway.

One major approach involves strain improvement through classical mutagenesis and screening, as well as more targeted genetic engineering techniques. High-throughput screening methods, sometimes aided by techniques like fluorescence-activated cell sorting (FACS), have been developed to identify high-titer avermectin-producing mutants acs.orgnih.gov.

Metabolic engineering strategies focus on optimizing the flow of precursors and intermediates through the biosynthetic pathway. This can involve increasing the expression of genes encoding rate-limiting enzymes, diverting metabolic flux towards avermectin synthesis, or reducing the production of competing byproducts. For example, overexpression of the maltose (B56501) ATP-binding cassette transporter genes (malEFG) in S. avermitilis has been shown to enhance avermectin production by improving starch utilization researchgate.net.

Genetic engineering of regulatory genes offers another avenue for enhancing production. Manipulating the expression levels of positive and negative regulators, such as aveR, SAV4189, and AveT, can lead to increased avermectin yields frontiersin.orgasm.orgnih.govnih.gov. Deletion of genes that negatively impact production, such as sav_4190 and aveM, has also been shown to increase avermectin titers frontiersin.orgasm.orgnih.gov.

Synthetic biology approaches are increasingly being applied to avermectin production, allowing for the rational design and engineering of the biosynthetic pathway and regulatory networks researchgate.net. This can involve assembling optimized gene clusters, introducing heterologous genes, or creating synthetic regulatory circuits to precisely control gene expression.

Optimization of fermentation conditions, including media composition, temperature, and aeration, also plays a vital role in maximizing avermectin yield.

Data Table: Biotechnological Strategies for Enhanced Avermectin Production

StrategyDescriptionExample/Mechanism
Strain Improvement (Mutagenesis & Screening)Identifying and selecting high-producing mutants through random mutagenesis and screening methods.High-throughput screening aided by FACS to isolate mutants with increased avermectin titers acs.orgnih.gov.
Metabolic EngineeringModifying metabolic pathways to increase precursor supply or optimize flux through the biosynthetic route.Overexpression of malEFG to enhance starch utilization and avermectin production researchgate.net.
Genetic Engineering of Regulatory GenesManipulating the expression of positive and negative regulators of avermectin biosynthesis.Overexpression of sav_4189 or aveT, deletion of sav_4190 or aveM to increase production frontiersin.orgasm.orgnih.gov.
Synthetic BiologyRational design and construction of engineered strains with optimized biosynthetic pathways and regulation.Assembling optimized gene clusters, introducing heterologous genes, creating synthetic regulatory circuits researchgate.net.
Fermentation Process OptimizationAdjusting environmental conditions to favor cell growth and avermectin production.Optimization of media composition, temperature, and aeration mdpi.com.

Detailed Research Findings: Strain Improvement

Research has demonstrated the effectiveness of high-throughput screening techniques in isolating improved S. avermitilis strains. For example, a study using FACS-aided screening obtained a mutant strain with significantly enhanced avermectin production compared to the original strain nih.gov.

Detailed Research Findings: Metabolic Engineering Examples

Overexpression of genes involved in carbon source utilization, such as the malEFG genes encoding a maltose ABC transporter, has been shown to improve avermectin production by facilitating the uptake and metabolism of carbon sources like starch researchgate.net. This highlights the importance of linking primary metabolism to secondary metabolite production.

Detailed Research Findings: Regulatory Gene Manipulation

Studies involving the overexpression or deletion of regulatory genes have provided strong evidence for their impact on avermectin yield. Overexpression of the activator gene sav_4189 led to increased avermectin production, while deletion of the repressor gene sav_4190 also resulted in higher titers frontiersin.org. Similarly, manipulating the expression of aveT and its target aveM has shown promise in enhancing production asm.orgnih.gov.

Detailed Research Findings: Synthetic Biology Applications

While specific examples of complete synthetic biology approaches for avermectin are still emerging, the increasing understanding of the ave gene cluster and its regulation provides a strong foundation for rational engineering. Future efforts are likely to involve assembling minimal gene sets for avermectin production in heterologous hosts or designing complex regulatory circuits for precise control of the pathway researchgate.net.

Strain Improvement Through Mutagenesis and Directed Evolution

Classical strain improvement methods, such as random mutagenesis and screening, have historically been crucial for enhancing avermectin production in S. avermitilis. These methods involve exposing microbial spores or cells to mutagens like UV irradiation, N-methyl-N-nitro-N-nitrosoguanidine (NTG), or atmospheric pressure glow discharge (APGD) plasma to induce genetic variations. nih.govresearchgate.net High-throughput screening (HTS) strategies are then employed to identify mutant strains with improved avermectin yields. mdpi.comtandfonline.com For example, integrating fluorescence-activated cell sorting with random mutagenesis has been used for efficient selection of high-yielding mutants. mdpi.com Product-resistance screening has also proven effective, as increased tolerance to the target product can correlate with higher production levels. tandfonline.com

Directed evolution, a more targeted approach, involves introducing genetic diversity into specific genes followed by screening or selection for desired phenotypes. Semi-synthetic DNA shuffling of genes like aveC, which influences the ratio of avermectin components, has been successfully used to improve the production ratio of specific avermectin analogs like doramectin (B1670889). nih.gov By creating libraries of aveC variants and screening for improved CHC-B1:CHC-B2 ratios, strains with significantly enhanced production of the desired component have been developed. nih.gov

Metabolic Engineering Strategies for Yield Optimization

Metabolic engineering focuses on rational manipulation of metabolic pathways to enhance the production of target compounds. For avermectin production, this involves strategies to optimize the supply of precursor molecules, enhance the activity of biosynthetic enzymes, and alleviate bottlenecks or inhibitory feedback mechanisms. nih.gov

Optimizing the supply of precursors, such as malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism, is a key strategy. nih.gov Manipulation of genes involved in precursor biosynthesis or their regulation can impact the metabolic flux towards avermectin production. For instance, deletion of accR, a TetR family regulator that represses the production of malonyl-CoA and methylmalonyl-CoA, has been shown to increase avermectin B1a titers. nih.gov

Engineering the activity of enzymes within the avermectin biosynthetic pathway can also lead to yield improvements. This includes modifying key enzymes to enhance their catalytic efficiency or reduce feedback inhibition. Furthermore, manipulating genes involved in the synthesis or attachment of the L-oleandrose sugar can influence the final avermectin structure and yield. google.com

Another metabolic engineering approach involves modulating the degradation of intracellular triacylglycerols (TAGs). TAGs serve as an intracellular carbon source in Streptomyces and their degradation during the stationary phase can provide acetyl-CoA building blocks and influence the cellular redox balance, thereby impacting polyketide biosynthesis. nih.govresearchgate.net Strategies to fine-tune TAG mobilization have been shown to increase avermectin B1a yields. nih.gov

Optimization of fermentation conditions and media composition is also a critical aspect of yield optimization, often guided by metabolic insights. Adjusting carbon and nitrogen sources, as well as supplementing with potential precursors or stimulators, can significantly impact avermectin production. nih.govtandfonline.com Statistical methods like Response Surface Methodology (RSM) are commonly used to optimize medium components for enhanced yields. tandfonline.com

Recombinant DNA Technology in Biosynthetic Pathway Manipulation

Recombinant DNA technology plays a pivotal role in understanding and manipulating the avermectin biosynthetic pathway. The cloning and characterization of the ave gene cluster have provided the genetic blueprint for avermectin production. wikipedia.orgpnas.orggoogle.com This knowledge enables targeted genetic modifications to improve production or create novel avermectin derivatives.

Key applications of recombinant DNA technology include the overexpression or deletion of specific genes within the ave cluster or regulatory genes that control its expression. Overexpression of positive regulators like aveR or deletion of negative regulators can lead to increased avermectin production. asm.orgfrontiersin.orgplos.orgnih.govpnas.org For example, engineering the hrdB gene, which encodes a sigma factor that activates aveR, has resulted in significant increases in avermectin B1a yield in industrial strains. pnas.org Similarly, deleting the negative regulator aveM has been shown to increase avermectin production. asm.orgnih.gov

Site-directed mutagenesis allows for precise alterations in gene sequences to modify enzyme function or regulatory protein binding. cabidigitallibrary.org This can be used to improve the efficiency of biosynthetic enzymes or alter the substrate specificity of PKS modules to produce novel avermectin analogs. google.com

Heterologous expression of the avermectin biosynthetic gene cluster in other host organisms, such as Streptomyces lividans, is another powerful application of recombinant DNA technology. nih.govnih.gov Cloning the entire 81 kb ave cluster into bacterial artificial chromosomes (BACs) and introducing them into a different Streptomyces species allows for the production of avermectins in a potentially more amenable host for genetic manipulation and fermentation. nih.gov This also facilitates the development of avermectin derivatives through combinatorial biosynthesis and polyketide synthase domain swapping. nih.gov

Reverse engineering approaches, which involve analyzing high-producing industrial strains to identify the genetic basis of their enhanced productivity, often rely on sequencing and comparative genomics. nih.govpnas.org Once key genetic differences or mutations are identified, recombinant DNA technology is used to introduce these beneficial modifications into other strains or to further optimize them. pnas.org

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with recombinant DNA technology provides a comprehensive understanding of the cellular processes involved in avermectin production, guiding rational strain engineering strategies. nih.govresearchgate.net

Molecular Mechanisms of Avermectin Action

Primary Target Site Identification: Glutamate-Gated Chloride Channels (GluCls) in Invertebrates

Aab(1) avermectin (B7782182), along with other avermectins and milbemycins, exerts its potent effects primarily by targeting glutamate-gated chloride channels (GluCls) herts.ac.uknih.govwikipedia.orgresearchgate.netnih.govnih.gov. These channels are part of the Cys-loop receptor family of ligand-gated ion channels and are specific to protostome invertebrates, including nematodes and arthropods wikipedia.orgresearchgate.netfrontiersin.org. The discovery that GluCls were the target of ivermectin, a derivative of avermectin, was a key finding in understanding the mechanism of this class of compounds researchgate.net. While avermectins can also interact with gamma-aminobutyric acid (GABA)-gated chloride channels and glycine (B1666218) receptors in mammals, their affinity for invertebrate GluCls is significantly higher, often cited as approximately 100-fold greater researchgate.netfrontiersin.org. This differential affinity contributes to the selective toxicity of avermectins towards invertebrates compared to mammals nih.govwikipedia.orgresearchgate.netfrontiersin.org.

Allosteric Modulation and Activation of GluCls

Aab(1) avermectin functions as an allosteric modulator of GluCls herts.ac.ukherts.ac.uknih.gov. Unlike glutamate (B1630785), the endogenous neurotransmitter that activates these channels transiently, avermectins bind to a distinct site on the receptor, leading to a different mode of activation nih.govresearchgate.netrcsb.org.

Ligand Binding Dynamics and Receptor Affinity

Avermectins bind within the transmembrane domain of the GluCl receptor, specifically in a cleft at the interface of adjacent subunits frontiersin.orgrcsb.org. This binding is thought to be reversible, although the resulting channel activation is often described as essentially irreversible or very slowly reversible frontiersin.orgresearchgate.net. The potency of avermectins in activating GluCls is in the nanomolar range frontiersin.org. Research using techniques like voltage-clamp fluorometry suggests that avermectin binding induces a global conformational change in the receptor frontiersin.org.

Conformational Changes Leading to Chloride Ion Influx

Binding of this compound to its allosteric site on the GluCl receptor stabilizes an open-pore conformation of the channel rcsb.org. This is distinct from the conformational change induced by glutamate binding nih.govfrontiersin.orgresearchgate.net. The binding of avermectin leads to a significant increase in the permeability of the cell membrane to chloride ions nih.gov. This influx of chloride ions into the post-synaptic cell is a critical step in the mechanism of action nih.govwikipedia.org. Molecular dynamics simulations have provided insights into these conformational changes, suggesting that pore closing is regulated by a global twisting of the receptor, which is influenced by ligand binding at both orthosteric (glutamate) and allosteric (avermectin) sites plos.org.

Effects on Invertebrate Neurotransmission and Neuromuscular Systems

The persistent activation of GluCls by this compound disrupts normal neurotransmission in invertebrates, particularly at neuromuscular junctions nih.govwikipedia.orgresearchgate.netnih.govnih.gov.

Induction of Hyperpolarization and Subsequent Paralysis

The sustained influx of chloride ions mediated by avermectin-activated GluCls leads to hyperpolarization of the post-synaptic membrane nih.govwikipedia.orgresearchgate.netnih.govnih.gov. Hyperpolarization makes the neuron or muscle cell less excitable, inhibiting the transmission of electrical impulses herts.ac.uknih.govwikipedia.org. This disruption of normal electrical activity culminates in paralysis of the invertebrate nih.govwikipedia.orgfrontiersin.orgthegoodscentscompany.com. The paralysis is often long-lasting due to the slow reversibility of avermectin binding and channel activation frontiersin.orgresearchgate.net.

Disruption of Pharyngeal Pumping and Somatic Muscle Function

The effects of this compound are particularly pronounced on the neuromuscular systems controlling essential functions like pharyngeal pumping and somatic muscle movement in invertebrates nih.govresearchgate.netnih.govthegoodscentscompany.combiologists.com. In nematodes, for example, GluCl channels are expressed on pharyngeal muscle cells and neurons nih.govbiologists.com. Activation of these channels by avermectin inhibits pharyngeal pumping, which is essential for feeding, leading to starvation and death researchgate.netbiologists.com. Similarly, the disruption of somatic muscle function results in paralysis, further impairing the organism's ability to move and survive nih.govresearchgate.netthegoodscentscompany.com. Studies in Caenorhabditis elegans have shown that pharyngeal muscle is significantly more sensitive to avermectin effects than body muscle biologists.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Abamectin (B1664291)6435890
Avermectin B1a6321424
Avermectin B1b6858005
Ivermectin6321424 (Note: Ivermectin is 22,23-dihydro-avermectin B1a/B1b, often the CID for Avermectin B1a is referenced) researchgate.netquora.comuni.lu
L-Glutamate3306
Gamma-aminobutyric acid (GABA)149
Picrotoxin4792

Data Table Example (Illustrative based on search findings):

Illustrative Data: Relative Sensitivity of Anopheles gambiae GluCl Isoforms to Ligands

LigandGluCl IsoformRelative Sensitivity (e.g., IC50 or EC50)NotesSource
Glutamateb1Similar potencyActivated both isoforms nih.gov. nih.gov
GlutamatecSimilar potencyActivated both isoforms nih.gov. nih.gov
Ivermectinb1Similar potencyActivated both isoforms nih.gov. nih.gov
IvermectincSimilar potencyActivated both isoforms nih.gov. nih.gov
Picrotoxinb1Higher IC50 (Less sensitive)Less effective inhibition nih.gov. nih.gov
PicrotoxincLower IC50 (More sensitive)Greater inhibition nih.gov. nih.gov
Lindaneb1Similar sensitivity, less efficaciousEfficacy is splice variant-dependent nih.gov. nih.gov
LindanecSimilar sensitivity, more efficaciousEfficacy is splice variant-dependent nih.gov. nih.gov
Fipronilb1Lower IC50 (More potent)Significant difference in IC50 nih.gov. nih.gov
FipronilcHigher IC50 (Less potent)Significant difference in IC50 nih.gov. nih.gov

Interactions with Other Neurotransmitter Receptors

Minor Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

Abamectin B1a has been observed to modulate the function of mammalian GABA-A receptors. medkoo.comnih.govncats.iocaymanchem.com This modulation is complex and appears to involve dual effects depending on the concentration of the compound. Abamectin B1a binds to both high and low affinity sites on the mammalian GABA-A receptor. medkoo.comncats.iocaymanchem.com Binding to the high-affinity site leads to activation of the receptor, resulting in an increase in chloride ion influx. medkoo.comncats.iocaymanchem.com Conversely, binding to the low-affinity site can block the channel. medkoo.comncats.iocaymanchem.com

Studies using rat brain membranes have demonstrated that submicromolar concentrations of Avermectin B1a can decrease the high-affinity binding of [3H]GABA and increase the binding of the antagonist [3H]bicuculline methochloride. nih.gov This effect on antagonist binding was potentiated by picrotoxin. nih.gov Furthermore, Avermectin B1a stimulates the high-affinity binding of [3H]-gamma-aminobutyric acid to receptors in washed rat brain membranes, increasing the detectable number of binding sites. nih.gov This stimulation is dependent on the presence of chloride ions, suggesting an involvement of the chloride ion channel associated with the receptor. nih.gov The modulation of GABA receptor binding by Avermectin B1a is considered unique and suggests the presence of a separate drug receptor site on the GABA/benzodiazepine receptor complex. nih.gov

While glutamate-gated chloride channels are the primary and more sensitive targets in invertebrates, higher (micromolar) concentrations of ivermectin, a semi-synthetic derivative containing dihydroavermectin B1a and B1b, can also activate or modulate vertebrate GABA-A receptors, albeit with lower potency. frontiersin.orguq.edu.au The effects of avermectins on membrane conduction induced by high concentrations can be inhibited by GABA antagonists such as bicuculline (B1666979) and picrotoxin. nih.gov

Avermectin Derivative Antagonism at GABA Receptors

In contrast to the modulatory effects observed in mammalian systems, avermectin derivatives, including Abamectin, have been shown to act as antagonists at GABA receptors in certain invertebrates, particularly nematodes. Micromolar concentrations of ivermectin have been demonstrated to block the inhibitory GABA response on the muscle cells of the parasitic nematode Ascaris. cambridge.orgcambridge.org Among a series of avermectin derivatives tested, Abamectin was found to be the most potent compound in inhibiting the GABA response in Ascaris muscle cells. cambridge.orgcambridge.org This antagonistic property at the GABA receptor in nematodes is considered a potential contributor to their anthelmintic action, leading to paralysis. cambridge.orgcambridge.org Similarly, in Caenorhabditis elegans muscle cells, ivermectin at a concentration of 30 µM was shown to fully inhibit GABA-responses. plos.org

Structural Biology and Computational Modeling of Avermectin-Receptor Interactions

Understanding the precise interactions between Abamectin B1a and its target receptors at a structural level is crucial for elucidating its mechanism of action and for the rational design of novel agents. Structural biology techniques and computational modeling approaches, such as ligand docking and molecular dynamics simulations, provide valuable insights into these interactions.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand (like Abamectin B1a) to a receptor protein and to simulate the dynamic behavior of the complex over time. These techniques have been applied to study the interactions of avermectin family compounds with various protein targets. longdom.org

While detailed computational studies specifically focusing on the docking and molecular dynamics of Abamectin B1a with GABA receptors were not extensively highlighted in the search results, these methods have been utilized to investigate Abamectin B1a's interactions with other proteins, such as tubulin and butyrylcholinesterase. neu.edu.trlongdom.orgmdpi.com For instance, in silico analyses have suggested that avermectin B1a can be positioned within the active site of butyrylcholinesterase through various noncovalent bonds. neu.edu.tr Molecular docking studies have also been performed for abamectin with proteins like Lm-FABP. mdpi.com

Furthermore, molecular dynamics simulations have been employed in the study of avermectin family compounds in the context of ligand-receptor interactions and structure-function relationships. longdom.org These simulations can confirm the stability of ligand binding within a protein active site and provide insights into the conformational changes that occur upon binding. Molecular dynamics simulations have also been used to study the interaction of Avermectin-B1a with other targets, such as the SARS-CoV-2 main protease, illustrating its stable conformation within binding pockets. researchgate.netbiorxiv.org The application of these computational techniques to Cys-loop receptors, including GABA-A receptors, with avermectins is a relevant area of research for understanding binding poses and dynamic interactions.

Insights from Target Elucidation for Novel Agent Development

The comprehensive elucidation of the molecular targets of avermectins, including Abamectin B1a, has been instrumental in the development of novel antiparasitic and insecticidal agents. The understanding that avermectins primarily target glutamate-gated chloride channels in invertebrates, which are absent in mammals, explains their selective toxicity and provides a strong basis for designing compounds with favorable safety profiles. nih.gov

The characterization of nematode GABA receptors and their interaction with avermectins has also contributed to the foundation for rational anti-parasitic drug design. plos.org By understanding how avermectin derivatives antagonize GABA receptors in parasitic nematodes, researchers can potentially design new compounds that selectively target these receptors, leading to the development of more effective anthelmintics.

Moreover, the distinct ways in which avermectins, such as ivermectin, modulate Cys-loop receptors in both invertebrates and vertebrates offer opportunities for the development of novel therapeutic leads for various indications. frontiersin.orguq.edu.au The possibility of engineering receptors to enhance sensitivity to avermectins or their derivatives also opens avenues for pharmacogenetic approaches to control neuronal activity. frontiersin.orguq.edu.au While the focus of novel agent development stemming directly from the minor modulation of mammalian GABA receptors by Abamectin B1a is less emphasized in the provided information, the broader understanding of avermectin-receptor interactions across different species and receptor types remains a valuable resource for future drug discovery efforts.

Mechanisms of Resistance to Avermectins

Global Prevalence and Emergence of Avermectin (B7782182) Resistance in Pest Populations

Avermectin resistance has become a significant concern in agricultural and public health pest control across the globe. The emergence and spread of resistance have been documented in numerous arthropod and nematode species. For instance, resistance to abamectin (B1664291) has become a major threat to its sustained application in controlling agricultural pests like the diamondback moth, Plutella xylostella, around the world. researchgate.netnih.gov High to very high levels of abamectin resistance have been reported in European field populations of the two-spotted spider mite, Tetranychus urticae. researchgate.net Studies in Turkey have also shown that half of the tested T. urticae populations collected from vegetable crops were resistant to abamectin. nih.gov In Senegal, monitoring of Helicoverpa armigera populations revealed resistance ratios to abamectin ranging from 1- to 30-fold, with some populations showing resistance ratios greater than 10. ajol.info Low to moderate levels of resistance to abamectin have also been observed in populations of onion thrips, Thrips tabaci, in Pakistan, with resistance ratios ranging from 10.3 to 30.4-fold. mdpi.com These examples highlight the widespread nature of avermectin resistance and its increasing prevalence in various pest populations under selection pressure from repeated use.

Target Site Resistance Mechanisms

Target-site resistance involves alterations in the site where the insecticide binds, typically a protein or enzyme essential for the pest's survival. For avermectins, the primary target is the glutamate-gated chloride channel.

Genetic Mutations in Glutamate-Gated Chloride Channel Genes

Genetic mutations in the genes encoding GluCl channel subunits are a key mechanism of target-site resistance to avermectins. These mutations can lead to structural changes in the channel, affecting its sensitivity to the insecticide. For example, in Plutella xylostella, mutations such as A309V and G315E in the GluCl channel (PxGluCl) have been associated with reduced sensitivity to abamectin. Functional analysis using Xenopus oocytes demonstrated that the A309V mutation reduced abamectin sensitivity by 4.8-fold, while the G315E mutation resulted in a much larger reduction of 493-fold. researchgate.net A novel V263I mutation in the GluCl of P. xylostella has also been shown to confer a high level of resistance to abamectin, reducing the sensitivity of PxGluCl to abamectin by 6.9-fold in electrophysiological analysis and conferring 106.3-fold resistance in a knockin strain. nih.gov

In Tetranychus urticae, the G323D and G326E mutations in GluCl1 and GluCl3, respectively, have been documented in abamectin-resistant populations. researchgate.netresearchgate.net A new mutation, I321T in GluCl3, has also been uncovered in some resistant T. urticae populations, while V327G and L329F mutations were found in GluCl3 of another resistant population. researchgate.net

Studies in nematodes, such as Haemonchus contortus and Caenorhabditis elegans, have also identified mutations in GluCl genes linked to avermectin resistance. In C. oncophora, three amino acid differences (E114G, V235A, and L256F) were found in the GluClα3 subunits of resistant worms, with the L256F polymorphism alone contributing to reduced sensitivity to ivermectin. nih.gov In C. elegans, simultaneous mutations in the avr-14, avr-15, and glc-1 genes, all encoding GluCl α-type subunits, are required to confer high-level resistance to ivermectin, suggesting that these genes represent parallel genetic pathways influencing sensitivity. pnas.org A naturally occurring 4-amino acid deletion within the ligand-binding domain of GLC-1 in C. elegans has also been shown to confer resistance to abamectin. oup.com

A P299S mutation in the glutamate-gated chloride channel subunit DmGluClα in Drosophila melanogaster was found in a nodulisporic acid-resistant strain that also exhibited cross-resistance to ivermectin. This mutation resulted in a significant decrease in the sensitivity of the channel to activation by ivermectin. pnas.org

These findings highlight the diverse genetic basis of target-site resistance, where specific amino acid substitutions or deletions in GluCl subunits can significantly reduce the efficacy of avermectins.

Here is a table summarizing some reported genetic mutations conferring avermectin resistance:

SpeciesGene/SubunitMutationFold Resistance (if reported)Reference
Plutella xylostellaPxGluClA309V4.8-fold (in oocytes) researchgate.net
Plutella xylostellaPxGluClG315E493-fold (in oocytes) researchgate.net
Plutella xylostellaPxGluClV263I6.9-fold (in oocytes), 106.3-fold (knockin) nih.gov
Tetranychus urticaeGluCl1G323DNot specified researchgate.netresearchgate.net
Tetranychus urticaeGluCl3G326ENot specified researchgate.netresearchgate.net
Tetranychus urticaeGluCl3I321TNot specified researchgate.net
Tetranychus urticaeGluCl3V327GNot specified researchgate.net
Tetranychus urticaeGluCl3L329FNot specified researchgate.net
C. oncophoraGluClα3L256F2.6-fold (reduced sensitivity) nih.gov
C. elegansGLC-14-amino acid deletionConfers resistance oup.com
Drosophila melanogasterDmGluClαP299S~10-fold (reduced sensitivity) pnas.org

Altered Receptor Structure and Binding Affinity

Mutations can also affect the efficacy with which avermectins activate the receptor, even if the binding affinity is not drastically altered. uq.edu.au Structural homology models and functional studies suggest that some mutations may interfere with avermectin binding through steric hindrance or allosteric modification of the binding site. researchgate.netuq.edu.au Additionally, decreased expression of drug target genes may lead to a reduction of drug-binding sites and thus reduced drug effectiveness. researchgate.net In C. elegans, functional loss of the E3 ubiquitin ligase UBR-1 leads to ivermectin resistance, and this is associated with the downregulation of ivermectin-targeted GluCls. elifesciences.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the ability of the pest to detoxify or rapidly excrete the insecticide before it can reach or act upon its target site. This is often mediated by increased activity or expression of detoxification enzymes.

Role of Cytochrome P450 Monooxygenases in Avermectin Detoxification

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a major role in the detoxification of xenobiotics, including insecticides. Elevated levels or increased activity of P450s are frequently implicated in avermectin resistance across various pest species. researchgate.netannualreviews.orgnih.govmyspecies.infoijabbr.comnih.govpnas.orgnih.govtandfonline.comnih.govunav.educambridge.organnualreviews.org

In the Colorado potato beetle, the monooxygenase system is likely involved as a biochemical mechanism resulting in abamectin resistance, as resistance could be suppressed by the monooxygenase inhibitor PBO. annualreviews.org High levels of oxidative synergism and elevated cytochrome P450 levels have been observed in abamectin-resistant strains of some pests, substantiating a monooxygenase-based resistance. acs.org In Tetranychus urticae, studies have shown a direct association between abamectin resistance and cytochrome P450 activity, suggesting that metabolic resistance mechanisms involving P450s are widespread. researchgate.nettandfonline.com Recombinantly expressed cytochrome P450 (CYP392A16) from a resistant T. urticae strain has been shown to metabolize abamectin, demonstrating a functional link. tandfonline.com

P450s have also been implicated in ivermectin resistance in species like the human body louse, Pediculus humanus humanus, where CYP6CJ1 was identified as potentially involved in the Phase I metabolism of ivermectin. myspecies.infonih.gov Divergent amplifications of CYP9A cytochrome P450 genes have been linked to the ability of some noctuid pests to detoxify various xenobiotics, including avermectins. pnas.org Transcriptomic analyses of ivermectin-resistant ticks have also indicated an important role for cytochrome P450s in resistance. nih.gov

Contributions of Esterases and Glutathione (B108866) S-Transferases to Resistance

Esterases (Carboxylesterases) and Glutathione S-Transferases (GSTs) are other important detoxification enzymes that can contribute to metabolic resistance to avermectins, often acting in conjunction with P450s. researchgate.netannualreviews.orgnih.govijabbr.comnih.govnih.govtandfonline.comcambridge.orgacs.orgresearchgate.net

Elevated carboxylesterase activity has been observed in some abamectin-resistant strains, suggesting their involvement in resistance, potentially through hydrolysis or sequestration of the insecticide. annualreviews.orgtandfonline.comacs.org Studies on Spodoptera littoralis resistant to emamectin (B195283) benzoate (B1203000) (a derivative of avermectin) indicated a role for esterases and GSTs, alongside monooxygenases, in the development of resistance. ijabbr.com In Tetranychus urticae, some studies have suggested that GSTs may play a role in abamectin resistance. researchgate.netijabbr.comtandfonline.com Enhanced activity of esterases and glutathione S-transferases has been reported in abamectin-resistant populations of Panonychus citri. researchgate.net While the contribution of these enzymes can vary depending on the pest species and population, evidence suggests they can be important components of the metabolic resistance profile to avermectins. nih.govnih.gov

Here is a table indicating the involvement of detoxification enzymes in avermectin resistance in different species:

SpeciesCytochrome P450sEsterasesGlutathione S-TransferasesReference
Musca domesticaInvolvedInvolvedNo significant role annualreviews.orgacs.org
Colorado potato beetleInvolvedInvolvedNot specified annualreviews.org
Tetranychus urticaeInvolvedInvolvedInvolved researchgate.netnih.govtandfonline.com
Plutella xylostellaInvolvedNot specifiedNot specified nih.gov
Spodoptera littoralisInvolvedInvolvedInvolved ijabbr.com
Rhipicephalus microplusLess importantLess importantLess important nih.gov
Pediculus humanusPotentially involvedNot specifiedPotentially involved nih.govnih.gov
Panonychus citriNot significantly higherEnhancedEnhanced researchgate.net
Spodoptera frugiperdaInvolvedInvolvedInvolved cambridge.org

Reduced Penetration and Efflux Mechanisms

Reduced penetration and enhanced efflux are significant mechanisms contributing to avermectin resistance by limiting the amount of the compound that reaches its target site within the organism. cas.cnnih.govresearchgate.netresearchgate.net

Cuticular Barrier Modifications (e.g., chitin (B13524) layer thickening, cuticle hydrocarbon content)

Modifications to the cuticle, the outer protective layer of arthropods, can impede the entry of avermectins. Studies have shown that resistant strains of insects and mites can exhibit a thickened chitin layer, which acts as a more formidable barrier to insecticide penetration. nih.govresearchgate.netresearchgate.net159.226.67 Changes in cuticle composition, such as increased hydrocarbon content, have also been reported in resistant mosquitoes, further reducing cuticular permeability to insecticides. researchgate.net For instance, research on Drosophila melanogaster resistant to avermectin demonstrated a thickened chitin layer in the larval epidermis. nih.govresearchgate.net

Overexpression of Xenobiotic Pumps and Transporter Proteins

Overexpression of transporter proteins, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), plays a crucial role in pumping xenobiotics, including avermectins, out of cells. cas.cnnih.govresearchgate.netunav.edunih.govresearchgate.netmdpi.comscielo.brfrontiersin.org This increased efflux activity reduces the intracellular concentration of the active compound, thereby conferring resistance. mdpi.comalliedacademies.org Studies in Drosophila larvae have shown that avermectin resistance is associated with the overexpression of the efflux transporter P-glycoprotein in the epidermis. cas.cnnih.govresearchgate.net Similarly, increased expression of ABC transporter genes has been linked to ivermectin resistance in Caenorhabditis elegans and other nematodes. elifesciences.orgnih.govmdpi.comasm.org

Other Proposed Resistance Factors (e.g., accumulation of GABA)

Beyond penetration and efflux, other factors have been proposed to contribute to avermectin resistance. One such factor is the accumulation of gamma-aminobutyric acid (GABA). elifesciences.orgresearchgate.netnih.govugent.beelifesciences.org Avermectins are known to interact with GABA-gated chloride channels, although their primary target is GluCls. 159.226.67wikipedia.orgmdpi.com Increased levels of GABA could potentially modulate the effects of avermectins, contributing to a resistance phenotype. Research on the carmine (B74029) spider mite (Tetranychus cinnabarinus) has shown that abamectin-resistant mites exhibit significantly increased GABA content, and artificially increasing GABA levels in susceptible mites conferred resistance to abamectin. nih.govugent.be This accumulation was linked to a decrease in the activity and expression of GABA transaminase (GABA-T), an enzyme responsible for GABA metabolism. nih.govugent.be

Phenotypic Manifestations of Resistance and Selection Protocols

Phenotypic manifestations of avermectin resistance can include reduced mortality or impaired physiological responses upon exposure to the compound. Resistant individuals survive doses that are lethal to susceptible populations. The level of resistance can be quantified through bioassays that determine the dose-response relationship and calculate resistance ratios (e.g., LC50 or LD50 of resistant strain divided by that of susceptible strain). annualreviews.org Different selection protocols, such as exposure to suboptimal or therapeutic doses, can lead to the selection of different resistance phenotypes and presumably different underlying genetic mechanisms. cabidigitallibrary.orgnih.govcore.ac.ukcore.ac.uk For example, selecting Haemonchus contortus with suboptimal doses of ivermectin resulted in resistance phenotypes that differed from those selected with higher doses. nih.govcore.ac.uk Understanding these phenotypic manifestations and the impact of selection protocols is crucial for monitoring resistance development and designing effective resistance management strategies. researchgate.net

Cross-Resistance Patterns with Other Xenobiotics

Cross-resistance occurs when an organism resistant to one compound also exhibits resistance to other compounds, often those with similar modes of action or those handled by the same detoxification or transport systems. Avermectin resistance can be associated with cross-resistance to other macrocyclic lactones, such as ivermectin and emamectin benzoate. asm.orgbioone.org The extent and pattern of cross-resistance can provide insights into the underlying resistance mechanisms. For instance, if resistance is mediated by a broad-spectrum efflux pump, cross-resistance to chemically unrelated compounds that are substrates for the same pump might be observed. researchgate.netunav.edu Studies have reported varying cross-resistance patterns in avermectin-resistant strains, including cross-resistance to certain pyrethroids, likely due to shared mechanisms like increased oxidative metabolism or decreased penetration. annualreviews.orgresearchgate.netunav.edubioone.org However, the presence and degree of cross-resistance are not universal and depend on the specific resistance mechanisms evolved in a given population. acs.orgbioone.org

Chemical Derivatization and Advanced Analog Development of Avermectins

Principles of Rational Design for Enhanced Avermectin (B7782182) Analogues

Rational design of avermectin analogues involves a systematic approach based on understanding the relationship between chemical structure and biological activity (SAR) and the mechanism of action. Avermectins primarily exert their effects by allosterically modulating glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions and subsequent paralysis and death of the parasite or insect. plantaanalytica.comherts.ac.ukherts.ac.uk Rational design strategies aim to optimize the interaction with the target receptor and improve desirable properties.

Key principles include identifying crucial structural elements for binding and activity, often through SAR studies. acs.orgnih.govd-nb.info Modifications are then designed to enhance these interactions or introduce new properties. Computational methods, such as molecular modeling and quantitative structure-activity relationships (QSAR), can aid in predicting the potential activity of novel structures before synthesis. QSAR analysis of avermectin analogs suggests that activity is related to factors such as branching degree, molecular shape and size, and the number of double bonds. researchgate.net

Specific positions on the avermectin scaffold have been identified as important for biological activity, including C5, C13, and the C22-C23 double bond. d-nb.info The sugar moiety at C13 is also crucial for activity. acs.org Rational design efforts often focus on modifying these regions to generate analogues with improved efficacy or altered target specificity.

Synthetic and Semisynthetic Methodologies for Avermectin Modification

Due to the complex molecular architecture of avermectins, semisynthetic approaches starting from the naturally produced fermentation products are commonly employed for generating analogues. researchgate.netgalab.com Total synthesis of avermectin B1a has been achieved but is complex. researchgate.netcam.ac.uk Semisynthesis allows for targeted modifications of specific functional groups on the avermectin core.

Functional Group Transformations and Regioselective Synthesis

Chemical modification of avermectins involves various functional group transformations. Common reactions include modifications of hydroxyl groups, oxidation or reduction of double bonds, and alterations to the spiroketal or furan (B31954) rings. jst.go.jpangenechemical.com Regioselectivity is a critical challenge in avermectin chemistry due to the presence of multiple similar functional groups. nih.govresearchgate.net Achieving selective modification at a desired position often requires careful control of reaction conditions and the use of protecting groups. For instance, regioselective oxidation of the 4''-carbinol group of abamectin (B1664291) to the 4''-oxo intermediate, a key step in the synthesis of emamectin (B195283) benzoate (B1203000), is challenging due to the reactivity of the allylic secondary alcohol at position 5. nih.gov Strategies involving selective protection of hydroxyl groups have been developed to circumvent this issue, although they can increase production costs. nih.gov

Modifications frequently target the hydroxyl group at C5 and the sugar moiety, particularly the C4'' hydroxyl group. researchgate.net These positions have been shown to significantly influence biological activity. researchgate.net

Generation of Novel Structural Motifs (e.g., hydrazide structures)

Beyond simple functional group transformations, synthetic methodologies are employed to introduce novel structural motifs not present in the parent avermectin molecule. This expands the chemical space and can lead to compounds with altered properties. The generation of hydrazide structures is one example of introducing new chemical functionalities into the avermectin scaffold. nyxxb.cn For instance, avermectin B2a derivatives containing hydrazide structures have been designed and synthesized, and their insecticidal and acaricidal activities evaluated. nyxxb.cn This involves reacting the 23-OH group (after oxidation to a carbonyl) with various hydrazides. nyxxb.cn While the synthesis of hydrazide derivatives in the context of avermectins is specifically mentioned, the principle extends to the incorporation of other diverse chemical groups through appropriate synthetic routes. jksus.orgmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Avermectin Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and development of new avermectin analogues. These studies systematically investigate how changes in the chemical structure of avermectins affect their biological activity against target organisms. acs.orgresearchgate.netnih.govresearchgate.net

Correlation of Structural Changes with Biological Activity and Potency

SAR studies have revealed key structural determinants of avermectin potency and spectrum of activity. Modifications at specific positions can significantly impact efficacy. For example, compounds of the B series (lacking the 5-O-methyl group) are generally more potent than those of the A series (possessing the 5-O-methyl group). acs.org An unsubstituted hydroxyl group at the 5-position is activity enhancing. acs.org

The C22-C23 double bond is another important site. Reduction of this olefin to a single bond, as in the conversion of avermectin B1 to ivermectin, generally has little detrimental effect on activity against many parasites but can influence activity against specific species and improve the safety profile. acs.orgasm.orgrsc.org Further reduction, however, can substantially decrease activity. acs.org The presence of the bisoleandrosyl moiety at C13 is particularly important for activity against certain pests like Tetranychus cinnabarinus and Bursaphelenchus xylophilus. asm.org Removal of this disaccharide generally leads to a significant reduction in antiparasitic activity, although in some cases, further modification of the aglycone can restore potency. acs.orgasm.org

Modifications at the C4'' hydroxyl group of the sugar moiety have been shown to yield derivatives with improved bioactivities and pharmacokinetic profiles. researchgate.net Conversely, the hydroxyl group at C5 is considered crucial for biological properties. researchgate.net Studies have also explored the impact of substituents at C25, with doramectin (B1670889) (having a cyclohexyl group at C25) being a commercialized example. d-nb.info Recent research continues to explore the SAR of avermectin derivatives, identifying novel analogues with superior activity compared to the parent compounds. researchgate.net

Table 1 provides illustrative examples of how structural modifications influence the activity of avermectin derivatives based on reported findings.

Structural ModificationPosition(s) ModifiedObserved Effect on Activity (General)Example/NotesSource
Absence of 5-O-methyl groupC5Increased potency (B series vs. A series)Unsubstituted 5-OH is enhancing. acs.org acs.org
Reduction of C22-C23 double bondC22-C23Little effect or improved safety; species-dependent variations. acs.orgasm.orgrsc.orgAvermectin B1 to Ivermectin. acs.orgasm.orgrsc.org Further reduction decreases activity. acs.org acs.orgasm.orgrsc.org
Removal of bisoleandrosyl moietyC13Significant decrease in antiparasitic activity. acs.orgasm.orgAglycones are much less active. acs.org Some aglycone modifications can restore activity. asm.org acs.orgasm.org
Modification at C4'' hydroxyl groupC4''Improved bioactivities and pharmacokinetic profiles. researchgate.net researchgate.net
Introduction of substituents at C25C25Varies depending on substituent.Doramectin (cyclohexyl at C25) is commercialized. d-nb.info d-nb.info
Formation of C-5 oximesC5Activity against fleas observed. nih.govSelamectin is a C-5 oxime monosaccharide analogue. nih.govrsc.org nih.govrsc.org

Engineered Biosynthesis for Novel Avermectin Derivatives

Engineered biosynthesis offers a powerful alternative or complementary approach to chemical synthesis for generating novel avermectin derivatives. This involves manipulating the complex gene cluster in Streptomyces avermitilis responsible for avermectin production. acs.orgnih.govnih.gov By modifying specific genes or introducing genes from other organisms, researchers can alter the biosynthetic pathway to produce new avermectin analogues directly through fermentation. acs.orgnih.gov

The avermectin biosynthetic gene cluster encodes a suite of enzymes, including polyketide synthases (PKSs), which are responsible for assembling the macrocyclic lactone backbone, and enzymes for subsequent modifications like glycosylation and oxidation. nih.govnih.gov Strategies in engineered biosynthesis include:

Mutational Biosynthesis: Using mutant strains of S. avermitilis that are blocked in specific steps of the biosynthetic pathway and feeding them with alternative precursors. This can lead to the production of novel avermectins with modified structures, particularly at positions where alternative building blocks can be incorporated. jst.go.jp For example, feeding carboxylic acids or their precursors to a mutant strain unable to produce natural starter units resulted in avermectins with a range of novel C-25 substituents. jst.go.jp

Combinatorial Biosynthesis: Swapping domains or modules between the PKS genes of avermectin biosynthesis and those of related macrolides like milbemycins. nih.govresearchgate.net This can generate hybrid PKS enzymes that produce molecules with structural features from both pathways, leading to novel avermectin-milbemycin hybrids. nih.govresearchgate.net This approach has successfully generated new avermectin derivatives with enhanced insecticidal activity. nih.gov

Genetic Manipulation of Modifying Enzymes: Overexpressing, disrupting, or replacing genes encoding enzymes responsible for specific modifications (e.g., glycosylation, methylation, oxidation, reduction). nih.govnih.gov This can lead to the production of des-glycosylated avermectins, analogues with altered methylation patterns, or modifications at specific hydroxyl or keto groups. For example, inactivating the gene for the C5-O-methyltransferase (AveD) can lead to the production of des-methylated analogues. researchgate.net

Engineered biosynthesis holds significant promise for generating a diverse library of novel avermectin structures, some of which may be difficult or impossible to synthesize solely through chemical methods. acs.orgnih.gov

Gene Replacement and Pathway Engineering for Designed Analogues (e.g., Tenvermectin A/B)

Metabolic engineering and combinatorial biosynthesis have been extensively explored to improve avermectin production and create novel derivatives researchgate.netnih.gov. The biosynthetic pathway of avermectins in Streptomyces avermitilis involves a modular polyketide synthase (PKS) assembly line researchgate.netnih.govnih.gov. Genetic manipulation of this pathway, such as domain swapping within the PKS, provides a strategy to generate chemical diversity and produce new hybrid compounds researchgate.netnih.gov.

Tenvermectins A and B are examples of hybrid natural compounds that have garnered interest for their enhanced insecticidal activity researchgate.net. These compounds are reported to be isolated from the fermentation broth of genetically engineered Streptomyces avermitilis strains researchgate.net. Specifically, genetically engineered strains of Streptomyces avermitilis have been generated through gene replacement manipulation, leading to the production of tenvermectins A (25-methyl ivermectin) and B (25-ethyl ivermectin), which are described as new polyketide compounds researchgate.net. While the search results confirm that gene replacement and engineering of the avermectin PKS pathway in S. avermitilis can lead to the production of novel compounds like ivermectin (a derivative of avermectin B1) nih.gov and mention the generation of tenvermectins A and B through such methods researchgate.netresearchgate.net, detailed research findings specifically outlining the gene replacement and pathway engineering steps for the designed analogues Tenvermectin A/B were not extensively available in the provided search snippets. The principle involves altering the biosynthetic machinery of Streptomyces avermitilis to produce modified avermectin structures.

Formulation Research for Avermectin Derivatives

Formulation research for avermectin derivatives is crucial due to challenges such as poor water solubility and susceptibility to environmental degradation, particularly photodegradation acs.orgnih.govgoogle.comacs.orgjddtonline.inforesearchgate.net. Conventional formulations can lead to significant losses of the active ingredient researchgate.net. Advanced formulations aim to improve bioavailability, enhance stability, provide controlled release, and reduce environmental impact acs.orgnih.govgoogle.comresearchgate.net.

Microencapsulation Techniques (e.g., interfacial polymerization for avermectin B2 microcapsules)

Microencapsulation is a technique used to encapsulate active pesticide components within tiny polymer particles, enabling controlled release and protecting the active ingredient from environmental factors acs.orgnih.gov. This technology can employ natural, semi-natural, or synthetic polymer materials acs.orgnih.gov.

A specific example of microencapsulation research involves the preparation of avermectin B2 microcapsules using an interfacial polymerization approach acs.orgnih.govacs.orgnih.govresearchgate.net. In one study, polyurethane microcapsules of avermectin B2 were prepared using methylene (B1212753) diphenyl diisocyanate (MDI) as the wall material and triethanolamine (B1662121) (TEOA) as the initiator acs.orgnih.govacs.orgnih.govresearchgate.net. These microcapsules exhibited a smooth surface, an average particle size of 4.04 μm, and a high encapsulation efficiency of >90% acs.orgnih.govacs.orgnih.govresearchgate.net. Characterization using techniques like scanning electron microscopy, Fourier transform infrared spectroscopy, and thermogravimetric analysis confirmed the successful encapsulation of avermectin B2 within the polymeric material acs.orgnih.govacs.orgnih.govresearchgate.net.

The prepared avermectin B2 microcapsules demonstrated a good diffusion-controlled sustained-release performance, with a cumulative release rate of 91.81% nih.govresearchgate.net. In vitro release studies showed consistent release across a pH range of 3 to 9, indicating their potential for use in various soil types acs.org.

Photodegradation Resistance Studies of Formulations

Avermectins, particularly avermectin B1a, are known to undergo rapid photodegradation when exposed to sunlight, whether in water or on soil surfaces researchgate.netepa.gov. This susceptibility to photolysis necessitates the development of formulations that can improve their anti-photolytic stability acs.orgnih.gov.

Studies on avermectin B2 microcapsules prepared by interfacial polymerization have shown that encapsulation is effective in improving resistance to photolysis acs.orgnih.gov. Under natural light, technical avermectin B2 degraded by 53.8% within 100 hours, while the encapsulated avermectin B2 degraded by only 3.33% in the same period acs.org. After 192 hours, the degradation rates were 65.95% for technical avermectin B2 and less than 4.43% for the encapsulated form, demonstrating significant protection against photodegradation by the polyurethane capsule acs.orgnih.govresearchgate.net. Similarly, avermectin nano-pesticide formulations have also shown improved anti-photolysis performance compared to the original drug google.com.

A comparison of photodegradation of technical avermectin B2 and avermectin B2 microcapsules is presented in the table below, based on the data from one study acs.org:

Time (h)Technical Avermectin B2 Degradation (%)Encapsulated Avermectin B2 Degradation (%)
10053.83.33
19265.95<4.43

Mobility and Environmental Fate Studies of Formulations

Soil column leaching tests are commonly used to assess the mobility of pesticides in soil acs.orgnih.govepa.govcore.ac.uk. Studies using soil columns have demonstrated that prepared avermectin B2 microcapsules exhibit good mobility in the soil acs.orgnih.gov. This improved mobility, combined with enhanced anti-photolytic stability, contributes to superior and extended protection, particularly for root systems acs.orgnih.gov.

Research on the mobility of avermectin B1a in soil using soil thin-layer plates and soil columns has shown that avermectin and its metabolites have a low propensity to leach epa.gov. In soil column studies, some radioactivity was detected in the leachate, primarily consisting of polar metabolites, but the parent compound was found in soil residues and not in the leachate epa.gov. Aged leaching studies also indicated low levels of metabolites in leachate epa.gov. The binding of avermectin B1a to soil varies depending on the soil type, showing strong binding to clay loam and silt loam soils and less tight binding in sand soil epa.gov.

Studies on ivermectin (a derivative of avermectin B1) have also investigated its sorption, desorption, and leaching capacity in different soil types researchgate.net. A greater leaching capacity of ivermectin was observed in sandy soil compared to clay soil researchgate.net. Dissipation under aerobic conditions varied between soil types researchgate.net.

The mobility and environmental fate of avermectins are influenced by factors such as photodegradation, microbial degradation, and adsorption to soil particles epa.govcore.ac.uk. Formulations like microcapsules can alter these processes, improving the performance and potentially influencing the environmental behavior of the active compound acs.orgnih.gov.

Mechanistic Studies on Metabolism of Avermectin Compounds, Including Aab 1 Avermectin

General Metabolic Pathways of Avermectins in Biological Systems

The metabolism of avermectins in biological systems is generally moderate to extensive and involves several key enzymatic transformations aimed at increasing their water solubility for excretion. fao.org These metabolic processes can be broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve the introduction or exposure of polar functional groups through oxidation, reduction, or hydrolysis. slideshare.net Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous molecules, further increasing their hydrophilicity. slideshare.net

Oxidative Metabolism and Hydroxylation Reactions

Oxidative metabolism is a primary pathway for the biotransformation of avermectins. fao.orgslideshare.netnih.gov This process is largely mediated by cytochrome P450 (CYP) enzymes, which are a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide range of endogenous and exogenous compounds, including pesticides and drugs. slideshare.netwikipedia.orgnih.gov Hydroxylation, the introduction of a hydroxyl group, is a common oxidative reaction in avermectin (B7782182) metabolism. fao.orgnih.gov For instance, hydroxylation at the C4 position and the C25 isobutyl/isopropyl group have been identified as major metabolic reactions for some avermectin derivatives. nih.gov In goats, oxidation of the methyl group to a hydroxymethyl group at the 24-position was observed as a metabolic pathway for avermectin B1a. fao.org

Demethylation and Desmethylation Processes

Demethylation, the removal of a methyl group, is another significant metabolic pathway for avermectins. fao.orgnih.gov This can occur through O-demethylation or N-demethylation reactions. nih.govfrontiersin.org Enzymes such as cytochrome P450s, flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, and 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases have been implicated in demethylation processes. frontiersin.org For example, 3″-O-demethylation has been identified as a major metabolic reaction for ivermectin. nih.govresearchgate.net While methylation of oleandrose (B1235672) units occurs during avermectin biosynthesis in Streptomyces avermitilis, demethylation processes are relevant during their metabolism in other biological systems. nih.gov

Conjugation and Hydrolysis Mechanisms

Following Phase I metabolism, avermectins and their metabolites can undergo conjugation reactions (Phase II metabolism). slideshare.netnih.gov Conjugation involves attaching polar molecules such as sugars, sulfates, phosphates, amino acids, or glutathione (B108866) to the compound, significantly increasing its water solubility and facilitating excretion. slideshare.net While conjugation is a general mechanism in xenobiotic metabolism, specific details regarding the conjugation of avermectins can vary depending on the biological system. Hydrolysis, the cleavage of a molecule by the addition of water, can also play a role in avermectin metabolism, although it may be considered a minor factor in some cases of resistance. slideshare.netnih.gov Hydrolysis of the oleandrosyl ring has been noted as a metabolic reaction for avermectin B1a in rats. fao.org

In-Depth Analysis of 4"-epiacetylamino-4"-deoxyavermectin B1 (AAB1) Metabolism

4"-epiacetylamino-4"-deoxyavermectin B1 (AAB1), also known as eprinomectin, is a semi-synthetic derivative of avermectin B1. researchgate.net Studies in rats have provided insights into its metabolic fate. nih.gov The major route of excretion of AAB1 residues in rats was via feces, with minimal amounts found in urine. nih.gov

Primary Metabolic Route: N-Deacetylation to 4"-epiamino-4"-deoxyavermectin B1a

The primary metabolic route of AAB1 in rats is N-deacetylation. nih.gov This reaction involves the removal of the acetyl group at the 4″-amino position, leading to the formation of 4"-epiamino-4"-deoxyavermectin B1a. nih.gov This N-deacetylated metabolite was found to be the major metabolite in all tissue and plasma samples analyzed in rats, often being the predominant residue at later time points. nih.gov

Research Findings on AAB1 Metabolism:

CompoundPrimary Metabolic PathwayMajor Metabolite(s)Biological SystemReference
4"-epiacetylamino-4"-deoxyavermectin B1 (AAB1)N-Deacetylation4"-epiamino-4"-deoxyavermectin B1aRats nih.gov
Avermectin B1aDemethylation, Hydroxylation, Cleavage of oleandrosyl ring, OxidationComplex pattern, qualitatively independent of sex and doseRat fao.org
IvermectinC-hydroxylation, O-demethylation3″-O-demethylated, C4-methyl hydroxylated, C25 isobutyl-/isopropyl-hydroxylatedHumans nih.gov

A distinct feature observed in the metabolism of AAB1 in rats is a sex difference in the extent of metabolism. nih.gov Female rats showed less parent drug and more of the N-deacetylated metabolite compared to male rats killed at the same time points, indicating more extensive metabolism in females. nih.gov This sex difference was also demonstrated in in vitro studies. nih.gov

Enzyme Systems Involved in AAB1 Metabolism (e.g., Cytochrome P450 3A)

While N-deacetylation is the primary metabolic route for AAB1, cytochrome P450 enzymes, particularly those belonging to the CYP3A subfamily, are known to play a significant role in the metabolism of avermectins and their derivatives. nih.govmdpi.comresearchgate.netnih.govnih.gov CYP3A enzymes, such as CYP3A4 and CYP3A5 in humans, are major contributors to the oxidative metabolism of many drugs and xenobiotics. nih.govnih.govmedsafe.govt.nzfrontiersin.org

Studies on ivermectin, a closely related avermectin derivative, have shown that CYP3A4 is the major enzyme responsible for its metabolism, with contributions from CYP3A5 and CYP2C9. nih.govresearchgate.netnih.gov The metabolic reactions catalyzed by these enzymes include C-hydroxylation and O-demethylation. nih.govresearchgate.netnih.gov Given the structural similarity between AAB1 and ivermectin, it is plausible that CYP3A enzymes are also involved in the metabolism of AAB1, potentially catalyzing oxidative reactions in addition to the primary N-deacetylation pathway. Although the provided search results specifically highlight N-deacetylation as the primary route for AAB1 in rats nih.gov, the broader context of avermectin metabolism strongly suggests the involvement of CYP enzymes, including CYP3A, in other potential metabolic transformations of AAB1 in various biological systems.

In Vitro and In Vivo Metabolic Profiling of AAB1

Metabolic profiling of Aab(1) (Avermectin B1a) has been conducted using both in vitro and in vivo models, primarily in laboratory animals such as rats. In rats, the primary route of metabolism for 4"-epiacetylamino-4"-deoxyavermectin B1 (AAB1) has been identified as N-deacetylation. nih.govresearchgate.net This process leads to the formation of 4"-epiamino-4"-deoxyavermectin B1a, which has been observed as the major metabolite in various tissue and plasma samples. nih.gov The N-deacetylated metabolite was often the predominant residue at later time points in rats. nih.gov

For avermectin B1a, studies in rats have identified 3″-desmethyl and 24-hydroxymethyl avermectin B1a as major metabolites. researchgate.netannualreviews.org These metabolites, along with the parent compound, accounted for a significant portion of the tissue residue in rats. researchgate.net In vitro studies using liver microsomes have been instrumental in identifying the enzymes involved in avermectin metabolism. For ivermectin, a derivative of avermectin, cytochrome P450 (CYP) 3A4 is a major metabolizing enzyme in humans, while CYP3A and CYP1A1 are involved in rats. uu.nlresearchgate.net Studies in sheep have detected metabolites such as 4a-hydroxyivermectin and 3-O″-desmethyl-H2B1a. researchgate.net

In vitro metabolism studies of Avermectin B1a have shown results consistent with in vivo observations regarding metabolite formation. annualreviews.org For instance, 3″-desmethyl metabolite formation was found to be elevated in certain resistant strains of insects compared to susceptible strains, and other metabolites like Fraction 14 and 24-hydroxymethyl avermectin B1a were also detected in resistant strains using in vitro methods. annualreviews.org These findings suggest that oxidative metabolism mediated by monooxygenases, particularly cytochrome P-450, plays a role in the detoxification of abamectin (B1664291) (containing Aab(1)) in some organisms. annualreviews.org

Tissue Distribution and Excretion Pathways of AAB1 Metabolites

The distribution and excretion of Aab(1) and its metabolites have been studied in animal models. Following oral administration of [5-3H]AAB1 to rats, the primary route of excretion of drug residues was via feces, with less than 1% of the dose recovered in urine. nih.gov The distribution of radioactive residues in rat tissues and blood followed a general pattern, with the highest levels found in the gastrointestinal tract, followed by the liver, fat, and kidney, then muscle, and the lowest levels in plasma and red blood cells. nih.gov

For avermectin B1a, the majority of the administered dose (69-82%) has been recovered in the feces of rats, with minimal amounts (1% or less) found in the urine. researchgate.net Residue levels in edible tissues such as liver, kidney, muscle, and fat were generally low and showed depletion within a few days after dosing. researchgate.net The depletion half-life of the total radioactive residue in these tissues was approximately 1.2 days, while the half-life of the parent avermectin B1a was between 0.6 and 1.0 day. researchgate.net

Avermectins, including Aab(1), are known for their extensive distribution into fat tissues, leading to high volumes of distribution observed in various species. uu.nl They also exhibit extensive binding to plasma proteins, including albumin and lipoproteins. uu.nl Biliary excretion is considered a main route of elimination for ivermectin, a related avermectin, contributing to its high fecal excretion across different species. researchgate.net

Sex-Dependent Differences in AAB1 Metabolism

Sex-dependent differences in the metabolism of Aab(1) have been observed. Studies in rats administered AAB1 revealed a distinct sex difference in the extent of metabolism. nih.govresearchgate.net Female rats demonstrated more extensive metabolism of AAB1 compared to male rats. nih.govresearchgate.net This resulted in lower levels of the parent drug and higher levels of the N-deacetylated metabolite in female rats when metabolite profiles were compared at the same time points. nih.gov This sex difference in the extent of metabolism was also evident in in vitro studies. nih.govresearchgate.net

Research on abamectin, which contains Aab(1), in rats has also suggested potential sex-specific responses. One study indicated that female rats might be more susceptible than males to certain effects, showing higher levels of lipid peroxidation in liver and kidney tissues. nih.gov This could potentially be linked to differences in metabolic processes or other physiological factors influenced by sex.

Broad Spectrum Biological Activities and Emerging Applications of Avermectins

Antimicrobial Activities Beyond Antiparasitic Effects

Beyond their established efficacy against nematodes and arthropods, avermectins, including select members of the family, have demonstrated activity against various microorganisms, suggesting potential applications in combating bacterial, fungal, and viral infections.

Antibacterial Activity of Select Avermectins

While avermectins are generally not considered broad-spectrum antibacterial agents, some studies have indicated activity against specific bacterial species. Unlike macrolide or polyene antibiotics, avermectins typically lack significant antibacterial activity journals.co.za. However, certain avermectin (B7782182) derivatives, such as selamectin, ivermectin, moxidectin, and doramectin (B1670889), have been evaluated for antibacterial properties. Selamectin, for instance, has shown a notable impact on the growth of Gram-positive strains, including Staphylococcus aureus, and has demonstrated antibiofilm activity nih.gov. Research has also explored the effectiveness of avermectins against drug-resistant strains of Mycobacterium tuberculosis, with some avermectins showing activity against certain Mycobacterium species nih.govresearchgate.net. The mechanisms underlying the antibacterial effects of these select avermectins are still under investigation but may involve interactions with specific bacterial targets or pathways researchgate.net.

Antifungal Activity

Avermectins have been noted to possess antifungal properties nih.govresearchgate.net. However, detailed research specifically on the antifungal activity of Avermectin B1a or the mechanisms involved is less extensively documented compared to their antiparasitic or anticancer effects in the provided search results. The mechanism of action of avermectins differs from that of typical antifungal macrocyclic polyenes, which target ergosterol (B1671047) in fungal cell membranes journals.co.zanih.govlumenlearning.com.

Antiviral Activities (e.g., against RNA viruses)

Increasing evidence suggests that certain avermectins, particularly ivermectin (a derivative of Avermectin B1), exhibit antiviral activity against a range of viruses, including RNA viruses. This antiviral potential is thought to be mediated through several mechanisms. One proposed mechanism involves the inhibition of importin α/β1-mediated nuclear transport, a process that many viruses utilize for the nuclear trafficking of their proteins, thereby blocking viral replication nih.govpulmonarychronicles.comnih.govresearchgate.netlongdom.org. This mechanism is suggested to be relevant for the antiviral activity against RNA viruses like SARS-CoV-2 nih.govnih.gov. Ivermectin has also been reported to act as a potential zinc ionophore, which could lead to increased intracellular zinc concentrations that inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses researchgate.net. While much of the research on antiviral activity has focused on ivermectin, it highlights the potential for antiviral properties within the avermectin class, including Avermectin B1a.

Anti-proliferative and Anticancer Mechanisms

Beyond their antimicrobial applications, avermectins, notably Avermectin B1a and its derivative ivermectin, have garnered significant attention for their anti-proliferative and anticancer effects in various cancer cell lines.

Inhibition of Cancer Cell Migration and Induction of Apoptosis

Avermectin B1a has demonstrated significant anti-proliferative activity against cancer cells. Studies on HCT-116 human colon cancer cells, for example, have shown that Avermectin B1a can inhibit cell growth in a dose-dependent manner mdpi.comnih.govnih.govneu.edu.trfebscongress.org. The half-maximal inhibitory concentration (IC50) of Avermectin B1a against HCT-116 cells was determined to be 30 µM after 24 hours of treatment mdpi.comnih.govnih.govfebscongress.org.

Furthermore, Avermectin B1a has been found to induce apoptosis in cancer cells. In HCT-116 cells treated with 30 µM Avermectin B1a for 24 hours, the rate of apoptosis was significantly higher compared to control groups mdpi.comnih.govnih.gov. This suggests that Avermectin B1a triggers programmed cell death in these cancer cells.

Treatment GroupApopotic Rate (%) (24 hours)
Control18.07 mdpi.com
DMSO19.13 mdpi.com
Avermectin B1a (30 µM)39.83 mdpi.comnih.govnih.gov

In addition to inducing apoptosis, Avermectin B1a has been shown to substantially diminish the ability of cancer cells to migrate mdpi.comnih.govnih.govfebscongress.org. In wound-healing assays with HCT-116 cells, treatment with 30 µM Avermectin B1a significantly reduced cell migration compared to untreated or DMSO-treated cells nih.govresearchgate.net. After 24 hours, the migration rate of Avermectin B1a-treated cells was considerably lower than that of control cells nih.gov.

Treatment GroupCell Migration Rate (%) (24 hours)
Untreated Control98.08 nih.gov
DMSO90.41 nih.gov
Avermectin B1a (30 µM)15.61 nih.govresearchgate.net

Other avermectins, such as ivermectin, have also demonstrated the ability to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from glioblastoma, HeLa, and urothelial carcinoma tandfonline.commedsci.orgnih.govdovepress.com. The mechanisms of apoptosis induction by avermectins can involve caspase-dependent pathways and modulation of various signaling pathways tandfonline.commedsci.org.

Interaction with Microtubule Dynamics (e.g., tubulin polymerization by avermectin B1a)

A key mechanism underlying the anticancer effects of Avermectin B1a involves its interaction with microtubule dynamics, particularly its effect on tubulin polymerization. Microtubules are essential components of the cytoskeleton and play critical roles in cell division, migration, and intracellular transport, making them important targets for cancer therapy mdpi.comnih.govdntb.gov.ua.

Research indicates that Avermectin B1a can promote tubulin polymerization mdpi.comnih.govnih.govneu.edu.trfebscongress.orgdntb.gov.ua. Studies have shown that in the presence of Avermectin B1a, the rate of tubulin polymerization increases mdpi.comnih.govdntb.gov.ua. Specifically, Avermectin B1a at a concentration of 30 µM was found to enhance tubulin polymerization mdpi.comnih.govnih.govfebscongress.orgdntb.gov.ua. This effect is similar to that of paclitaxel, a known microtubule-stabilizing agent used in cancer chemotherapy mdpi.comnih.gov. By enhancing tubulin polymerization and potentially stabilizing microtubules, Avermectin B1a can disrupt the dynamic instability of these structures, leading to mitotic arrest and ultimately inducing apoptosis in cancer cells nih.gov.

In Silico Investigations of Tubulin Protein Binding

In silico studies, particularly molecular docking, have been employed to investigate the potential interactions of avermectin family compounds, including Avermectin B1a, with tubulin protein. Tubulin is a key protein involved in the formation of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Targeting tubulin can have anti-proliferative effects, making it a target in cancer research longdom.org.

Molecular docking studies assessing the interaction of avermectin compounds with β-tubulin have shown promising results. In one study using the CB-Dock2 webserver and PyMol software for visualization, Avermectin B1a exhibited significant binding energy with β-tubulin longdom.org. While other avermectin family compounds like Ivermectin B1a showed higher binding affinities in some analyses, Avermectin B1a still demonstrated notable binding energy, suggesting its potential to disrupt tubulin dynamics longdom.org. Key interactions with β-tubulin residues were predicted, indicating that avermectins might stabilize microtubules in a manner similar to reference anticancer drugs like Taxol longdom.org.

Another study investigating the interaction of avermectin B1a with tubulin protein evaluated tubulin polymerization. Avermectin B1a at a concentration of 30 µM was found to promote tubulin polymerization researchgate.net. This suggests a potential mechanism for its observed anti-proliferative activity in certain cell lines researchgate.netneu.edu.tr.

Table 1 summarizes the binding affinities of selected avermectin compounds and Taxol with β-tubulin based on molecular docking studies.

CompoundBinding Affinity (Kcal/mol)
Ivermectin B1a-18.0
Selamectin-9.1
Doramectin-8.9
Milbemycin oxime-8.8
Eprinomectin B1a-8.6
Moxidectin-8.6
Avermectin B1a-8.2
Taxol-17.4

Data derived from molecular docking studies longdom.org. Note that different studies may yield varying results depending on the methodology and software used.

Immunomodulatory and Anti-inflammatory Effects

Beyond its well-established antiparasitic activities, research has explored the potential immunomodulatory and anti-inflammatory effects of abamectin (B1664291) and, by extension, its primary component Aab(1) avermectin.

Studies have indicated that abamectin can exert anti-inflammatory effects by downregulating signaling pathways such as nuclear transcription factor kappa-B (NF-κB) and the mitogen-activated protein kinase (MAPK) activation pathway nih.govnih.govmdpi.com. In a study involving acute lung injury induced by lipopolysaccharide (LPS) in mice, abamectin administration showed protective effects. It significantly reduced elevated levels of pro-inflammatory cytokines like TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) nih.gov. Furthermore, abamectin was observed to blunt the activation of p38MAPK, ERK, and IκB, key components in inflammatory signaling pathways nih.gov.

Avermectin B1a has also been noted for its ability to reduce inflammatory symptoms associated with parasitic infections neu.edu.tr. While much of the research in this area discusses abamectin or the broader avermectin class, the significant percentage of Avermectin B1a in abamectin suggests its contribution to these observed immunomodulatory and anti-inflammatory properties.

Potential in Agricultural Pest Management: Efficacy and Environmental Behavior Studies

This compound, as the primary component of abamectin, plays a crucial role in agricultural pest management due to its potent insecticidal and acaricidal properties cnagrochem.com. Abamectin is widely used to control a broad spectrum of pests, including mites, leafminers, thrips, aphids, whiteflies, and nematodes, on various crops such as fruits, vegetables, and ornamental plants agrogreat.comcnagrochem.com.

The efficacy of abamectin stems from its mechanism of action, which involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding leads to an influx of chloride ions, causing hyperpolarization, paralysis, and ultimately death of the pest wikipedia.orgcnagrochem.comagrogreat.comherts.ac.uk. This mode of action is distinct from many other insecticides, contributing to its value in managing resistant pest populations cnagrochem.comagrogreat.com.

Abamectin can be applied as a foliar spray or injected into the soil agrogreat.com. It exhibits translaminar activity, penetrating leaf surfaces to reach pests feeding on the underside agrogreat.com. This systemic action provides extended protection to crops cnagrochem.comagrogreat.com.

Several studies have demonstrated the efficacy of abamectin against specific agricultural pests. For instance, research on red onions showed that abamectin insecticide application was effective in suppressing the population of Liriomyza spp. leafminers, leading to a lower percentage of attacked leaves and higher yields compared to untreated plots cabidigitallibrary.org.

Table 2 presents efficacy data of abamectin application against Liriomyza spp. on red onions.

TreatmentAttack Percentage (%)Red Onion Production (tons/hectare)
Abamectin application33.84 (at 6 WAP)9.61
Non-treated62.00 (at 6 WAP)8.20

Data derived from a study on red onions cabidigitallibrary.org. WAP: Weeks After Planting.

Environmental behavior studies of abamectin are crucial for understanding its persistence and potential impact on non-target organisms and ecosystems. Abamectin degrades relatively rapidly when exposed to light on plant surfaces, in soil, dung, and water wikipedia.org. The half-life of avermectins, including abamectin, can vary depending on the substrate, ranging between 0.5 and 23 days wikipedia.org. In surface soil, the photolysis half-life can be as short as 21 hours epa.gov. In sunlit surface waters, the aqueous photolysis half-life is approximately 12 hours epa.gov.

Despite its relatively short half-life in some compartments, abamectin has a strong affinity for organic matter and soil particles researchgate.netnih.govpublications.gc.ca. This high adsorption coefficient makes it less likely to accumulate in the water column but can lead to persistence in soils and organic media for several months researchgate.netpublications.gc.caepa.gov. Laboratory soil aerobic half-life has been reported around 1 to 15 days epa.gov.

While abamectin is generally considered to have low toxicity to mammals and birds when used appropriately, it is highly toxic to fish and aquatic invertebrates on both acute and chronic exposure bases wikipedia.orgregulations.govagrogreat.comresearchgate.net. Effects on aquatic organisms can include reduced survival, reproduction, and growth regulations.govresearchgate.net. Abamectin also shows toxicity to honey bees and soil-dwelling invertebrates wikipedia.orgregulations.gov. The potential for environmental impact, particularly on aquatic ecosystems and beneficial invertebrates, necessitates careful consideration of application methods and rates to minimize off-target exposure regulations.govresearchgate.netresearchgate.net.

Advanced Methodologies and Future Directions in Avermectin Research

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics)

Integrated omics approaches, encompassing genomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of biological systems at a molecular level. These methodologies are being applied to avermectin (B7782182) research to explore the biosynthesis of Aab(1) avermectin, its interaction with target organisms, and the mechanisms underlying resistance.

Genomics involves the study of the complete set of genetic material in an organism. The genome of Streptomyces avermitilis, the producer of avermectins, has been sequenced, providing insights into the gene clusters responsible for avermectin biosynthesis mdpi.com. Genomic studies can help identify regulatory genes and pathways that influence the production of this compound, potentially leading to strategies for enhancing fermentation yields or generating novel analogues through genetic engineering.

Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. In the context of avermectin research, proteomics can be used to identify the protein targets of this compound in various organisms, such as ligand-gated chloride channels which are known targets nih.gov. Proteomic analysis of susceptible versus resistant strains of parasites or insects can reveal changes in protein expression or modifications associated with resistance mechanisms, such as altered target proteins or increased detoxification enzymes nih.govannualreviews.orgnih.gov.

Metabolomics is the study of the complete set of small molecules (metabolites) within a biological sample. This approach can provide insights into the metabolic pathways involved in the biosynthesis of this compound by S. avermitilis and the metabolism of this compound by target and non-target organisms. bmrb.ioisaaa.orgfrontiersin.orgmdpi.com Metabolomic profiling can help identify biomarkers of exposure, efficacy, or resistance. mdpi.com For instance, analyzing the metabolic profiles of resistant organisms might reveal elevated levels of detoxification products of avermectin. Integrated analysis of data from genomics, proteomics, and metabolomics can provide a holistic view of the complex biological processes influenced by or involved in the action and metabolism of this compound.

Advanced Spectroscopic and Chromatographic Characterization of Metabolites and Derivatives

Advanced spectroscopic and chromatographic techniques are essential for the identification, separation, and quantification of this compound, its related avermectins, metabolites, and synthetic derivatives. These methods offer high sensitivity, selectivity, and resolution, crucial for complex biological and environmental matrices.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) are widely used for the analysis of avermectins. researchgate.netmdpi.commdpi.com These techniques allow for the separation of different avermectin components and their metabolites based on their chromatographic properties, while mass spectrometry provides detailed structural information and enables highly sensitive detection and quantification. UPLC-MS/MS offers faster analysis times and improved resolution compared to traditional HPLC-MS/MS. researchgate.netmdpi.com

Other techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) are also employed, often requiring pre-column derivatization to enhance the fluorescence properties of avermectins. mdpi.comfera.co.uk

These advanced techniques are vital for:

Quantifying this compound residues in various samples. researchgate.netmdpi.commdpi.comfera.co.uk

Identifying and characterizing novel metabolites formed in biological systems or the environment. annualreviews.org

Analyzing the purity and composition of this compound and its synthetic derivatives.

Studying the pharmacokinetics and pharmacodynamics of this compound by measuring its concentration and that of its metabolites in tissues and fluids.

Research has utilized LC-MS/MS to confirm the production of abamectin (B1664291) (which contains Aab(1)) by S. avermitilis isolates researchgate.net. Studies on abamectin resistance in insects have also used techniques to identify and quantify metabolites, suggesting the role of oxidative metabolism annualreviews.org.

Bioinformatic and Computational Drug Discovery in Avermectin Analogues

Bioinformatics and computational approaches play an increasingly significant role in the discovery and design of novel avermectin analogues with potentially improved properties, such as enhanced efficacy, altered target specificity, or reduced susceptibility to resistance mechanisms. pharmafeatures.comfiveable.medu.ac.inresearchgate.netresearchgate.net

Molecular docking simulations are used to predict the binding affinity and interaction modes of this compound and its potential analogues with their target proteins, such as glutamate-gated chloride channels (GluCls). nih.govresearchgate.net By analyzing these interactions at an atomic level, researchers can gain insights into the structural features that contribute to potent binding and identify modifications that could enhance these interactions or overcome resistance caused by target-site mutations. nih.govmdpi.com

Computational chemistry techniques, including quantitative structure-activity relationship (QSAR) modeling, can correlate structural features of avermectin analogues with their biological activity. This allows for the prediction of the efficacy of new compounds before they are synthesized and tested experimentally, accelerating the drug discovery process.

Molecular dynamics simulations can provide information about the stability of the avermectin-target complex and the conformational changes that occur upon binding. researchgate.net This dynamic perspective is crucial for understanding the full mechanism of action and identifying potential liabilities.

Bioinformatic tools are also used to analyze genomic and proteomic data from target organisms to identify potential new targets for avermectins or to understand the genetic basis of resistance, guiding the rational design of new analogues less susceptible to existing resistance mechanisms. mdpi.commdpi.com

Development of Novel in vitro and in vivo Models for Efficacy and Resistance Studies

The development and utilization of relevant in vitro and in vivo models are critical for evaluating the efficacy of this compound and its analogues and for studying the mechanisms of resistance.

In vitro models, such as cell lines expressing specific avermectin target receptors like GluCls, allow for controlled studies on the direct effects of this compound at the cellular and molecular level. nih.govcotton.orgresearchgate.net In vitro assays are also used to assess the efficacy of avermectins against various parasites and insects, including resistant strains. researchgate.netasm.org These models can be used for high-throughput screening of potential new compounds or combinations.

In vivo models, ranging from laboratory organisms like Caenorhabditis elegans and Drosophila melanogaster to livestock and agricultural pests, are essential for evaluating the efficacy of this compound in a complex biological setting. nih.govcotton.orgresearchgate.netjournals.co.zaoregonstate.eduavma.orgfrontiersin.orgbiorxiv.org C. elegans, with its well-characterized genetics and nervous system, serves as a valuable model for studying avermectin's mechanism of action and resistance mutations. nih.govbiorxiv.org Studies in cattle and lambs have demonstrated the efficacy of avermectin formulations against gastrointestinal nematodes. journals.co.zaoregonstate.eduavma.orgfrontiersin.org

Novel models are being developed to better mimic field conditions and to study the evolution and mechanisms of resistance. This includes selecting for resistance in laboratory populations and using genetically modified organisms to investigate the role of specific genes or pathways in resistance. mdpi.combiorxiv.org For example, studies have identified novel mutations in GluCl genes associated with avermectin resistance in insects using such models. mdpi.com

Strategies for Combating Avermectin Resistance and Sustaining Efficacy

The development of resistance is a significant threat to the continued effectiveness of this compound. Research is focused on understanding the mechanisms of resistance and developing strategies to mitigate its impact and sustain the efficacy of avermectins.

Mechanisms of avermectin resistance can involve alterations in the drug target (e.g., mutations in GluCl genes), increased metabolism and detoxification of the compound, or enhanced excretion. nih.govannualreviews.orgnih.govmdpi.comdovepress.com Studies have identified specific mutations in GluCl genes in resistant insect and nematode populations. nih.govmdpi.com Increased activity of detoxification enzymes like monooxygenases has also been implicated in resistance. annualreviews.org

Strategies for combating resistance include:

Resistance Management Programs: Implementing strategies such as rotating or combining avermectins with other classes of pesticides or anthelmintics, using integrated pest management approaches, and preserving susceptible populations (refugia) to dilute resistance alleles in the population. annualreviews.orgcotton.orgdovepress.comnih.govtandfonline.com

Combination Therapies: Using this compound in combination with other active compounds that may have different mechanisms of action or can inhibit resistance mechanisms, such as efflux pumps or detoxification enzymes. nih.govfrontiersin.orgnih.gov Research has shown that combining abamectin with certain plant-derived compounds can increase its efficacy against resistant nematodes. frontiersin.org

Development of New Analogues: Designing and synthesizing novel avermectin analogues that are less susceptible to existing resistance mechanisms, either by having improved binding to altered targets or by being less readily metabolized. researchgate.netresearchgate.net

Improved Delivery Methods: Developing formulations that ensure sustained release and effective concentrations of this compound at the target site, potentially overcoming some forms of resistance or reducing the frequency of treatment. journals.co.zaoregonstate.eduavma.org

Q & A

Q. How to determine the acute toxicity of Aab(1) avermectin in aquatic organisms?

Methodological Answer: Use acute toxicity tests to calculate median lethal concentration (LC₅₀) via probit analysis. For example, expose organisms (e.g., Eriocheir sinensis crabs) to a concentration gradient of this compound for 48–96 hours. Record mortality rates and apply statistical models (e.g., Probit in SPSS) to derive LC₅₀ values and 95% confidence intervals. Include a control group and calculate the "safe concentration" (typically LC₅₀ × 0.1) for environmental risk assessment .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

Methodological Answer: Employ UV/Vis absorption spectroscopy with chemometric preprocessing. Use 100 mm optical path cuvettes for optimal spectral resolution (characteristic peak at 245.4 nm). Preprocess data with Savitzky-Golay (S-G) smoothing, split datasets using SPXY sampling, remove outliers via PCA-MD, and select key wavelengths with Competitive Adaptive Reweighted Sampling (CARS). Validate models using R² (>0.99), RMSEP (<0.07), and RPD (>25) metrics .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply Duncan’s multiple range test for post-hoc comparisons of LC₅₀ values across experimental groups. Use ANOVA for dose-dependent effects on biochemical markers (e.g., SOD, CAT activity). Report p-values (<0.05) with exact values (e.g., p=0.023) to avoid ambiguous claims of "significance" .

Advanced Research Questions

Q. How to assess cross-resistance between this compound and other pesticides in target species?

Methodological Answer: Establish a field-derived resistant population (e.g., Grapholita molesta moths) and apply selection pressure using sublethal LC₅₀ doses over multiple generations. Compare resistance ratios (RR = LC₅₀ of field strain / LC₅₀ of susceptible strain) at each generation. Use synergists (e.g., PBO for cytochrome P450 inhibition) to identify detoxification pathways. Monitor cross-resistance to other pesticides via toxicity bioassays .

Q. What experimental approaches are used to study oxidative stress pathways induced by this compound?

Methodological Answer: Measure oxidative damage markers (e.g., malondialdehyde, MDA) and antioxidant enzyme activities (SOD, CAT, GSH-Px) in target tissues (e.g., carp spleen). Combine biochemical assays with qRT-PCR to quantify transcription levels of Nrf2-Keap1 pathway genes. Use TUNEL staining and caspase-3/9 activity assays to link oxidative stress to apoptosis .

Q. How to design structural derivatization studies to improve this compound’s safety profile?

Methodological Answer: Focus on modifying reactive sites (e.g., hydroxyl groups, C22–C23 double bond) to alter pharmacokinetics. Synthesize derivatives via esterification, oxidation, or glycosylation. Screen for reduced non-target toxicity using in vitro models (e.g., fish cell lines) while maintaining anthelmintic efficacy via nematode motility assays. Analyze structure-activity relationships (SAR) to prioritize derivatives for in vivo testing .

Q. How to investigate autophagy and apoptosis mechanisms in this compound-induced organ toxicity?

Methodological Answer: Use transmission electron microscopy (TEM) to observe autophagosome formation in affected tissues (e.g., carp heart). Quantify autophagy-related proteins (LC3-II, Beclin-1) via western blot. Correlate findings with apoptosis markers (BAX/Bcl-2 ratio, caspase-3 cleavage) and mitochondrial membrane potential assays. Validate mechanisms using pathway-specific inhibitors (e.g., 3-MA for autophagy) .

Methodological Notes for Data Reporting

  • Toxicity Data : Report LC₅₀ values with 95% confidence intervals and specify exposure duration (e.g., 96-h LC₅₀ = 0.954 mg/L) .
  • Structural Analysis : Include purity (>97%), stereochemical configuration, and batch-specific data for derivatives .
  • Statistical Precision : Limit numerical data to one digit beyond instrument precision (e.g., MDA = 12.3 ± 1.5 nmol/mg prot) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.